1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
Description
U-0126 is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2.
U-0126 is a synthetic organic compound that selectively inhibits the kinase activity of Mitogen-Activated Protein kinase, preventing cytokine and prostaglandin E2 production. (NCI)
protein kinase kinase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEXZJFMOKTQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040470 | |
| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109511-58-2 | |
| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109511-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a compound widely known in the scientific community as U0126. U0126 is a highly selective and potent non-competitive inhibitor of mitogen-activated protein kinase kinase (MEK1) and its isoform MEK2, crucial components of the Ras-Raf-MEK-ERK signaling pathway. Dysregulation of this pathway is implicated in numerous cancers, making U0126 and its analogs vital tools in cancer research and drug development. This document details the seminal synthesis as described in the original patent literature, presenting the experimental protocol, relevant quantitative data, and a visualization of the synthetic pathway.
Introduction
This compound (U0126) was first synthesized by W. J. Middleton in the late 1950s. The compound's significance as a specific MEK1/2 inhibitor was later recognized, leading to its widespread use in cellular and molecular biology to dissect the intricacies of the MAPK/ERK signaling cascade. This pathway plays a pivotal role in cell proliferation, differentiation, survival, and apoptosis. The ability of U0126 to selectively block this pathway has made it an invaluable pharmacological tool for studying cellular processes and for investigating potential therapeutic interventions in diseases characterized by aberrant ERK signaling.
This guide revisits the foundational chemistry that brought this important molecule into existence, providing a clear and detailed protocol for its laboratory-scale synthesis.
Synthesis of this compound (U0126)
The synthesis of U0126 involves the reaction of diaminomaleonitrile (DAMN) with 2-aminothiophenol. This reaction proceeds as a nucleophilic addition of the thiol group of 2-aminothiophenol to the carbon-carbon double bond of diaminomaleonitrile, which is activated by the two nitrile groups. The reaction is typically carried out in a suitable solvent and may be facilitated by a basic catalyst.
Reaction Scheme
The overall synthetic transformation can be represented as follows:
Caption: Synthesis of U0126 from Diaminomaleonitrile and 2-Aminothiophenol.
Experimental Protocol
The following protocol is based on the original synthesis methodology.
Materials:
-
Diaminomaleonitrile (DAMN)
-
2-Aminothiophenol
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine
-
Diethyl ether
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve diaminomaleonitrile (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
To this solution, add 2-aminothiophenol (2.2 equivalents).
-
Add triethylamine (2.5 equivalents) to the reaction mixture. The triethylamine acts as a base to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with water and then with a small amount of cold diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield the pure this compound (U0126).
-
Dry the purified product under vacuum.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₈H₁₆N₆S₂ |
| Molecular Weight | 380.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not consistently reported, may decompose |
| Solubility | Soluble in DMSO and DMF |
| Purity (Typical) | >98% (by HPLC) |
| Yield (Typical) | 60-70% |
Characterization Data
The structure and purity of the synthesized U0126 should be confirmed using modern analytical techniques.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two 2-aminophenylthio groups and the amine protons. The integration of these signals should be consistent with the proposed structure.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum should display peaks for the aromatic carbons, the dicyano-substituted double bond carbons, and the nitrile carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of U0126.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine groups, the C≡N stretching of the nitrile groups, and the C=C stretching of the butadiene backbone.
Signaling Pathway Visualization
U0126 exerts its biological effect by inhibiting the MEK1 and MEK2 kinases, thereby blocking the phosphorylation and activation of ERK1 and ERK2. This interruption of the MAPK/ERK signaling pathway is depicted below.
Caption: Inhibition of the MAPK/ERK signaling pathway by U0126.
Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis and purification of U0126.
Caption: Workflow for the synthesis and purification of U0126.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound (U0126). By adhering to the outlined procedures, researchers can reliably produce this valuable MEK1/2 inhibitor for use in a wide range of biological and pharmacological studies. The provided visualizations of the synthetic pathway and experimental workflow offer a clear conceptual framework for the synthesis. Accurate characterization of the final product is crucial to ensure its purity and identity for reproducible experimental results in the investigation of the MAPK/ERK signaling pathway and its role in health and disease.
mechanism of formation for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
An In-depth Technical Guide on the Formation of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, widely known in the scientific community as U0126, is a highly specific and potent inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2).[1] Its unique biological activity has made it an invaluable tool in the study of cellular signaling pathways and a subject of interest in cancer research. This technical guide provides a comprehensive overview of the formation of U0126, including a detailed experimental protocol for its synthesis, a proposed reaction mechanism, and relevant quantitative data.
Introduction
U0126 is a synthetic organic compound first synthesized in the late 1950s by W. J. Middleton. It is a symmetrical molecule featuring a central butadiene backbone substituted with two amino groups, two cyano groups, and two 2-aminophenylthio moieties. The presence of these functional groups, particularly the enamine and dinitrile functionalities, contributes to its biological activity as a non-competitive inhibitor of MEK1 and MEK2. Understanding the synthesis and formation mechanism of U0126 is crucial for its production, the development of analogues, and for further exploration of its therapeutic potential.
Synthesis of this compound (U0126)
The synthesis of U0126 involves the reaction of diaminomaleonitrile (DAMN) with 2-aminothiophenol. DAMN, a tetramer of hydrogen cyanide, serves as the four-carbon backbone of the butadiene system. The reaction proceeds via a nucleophilic addition of the thiol group of 2-aminothiophenol to the electron-deficient carbon atoms of the dicyanoalkene system in DAMN, followed by rearrangement.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of U0126.
Materials:
-
Diaminomaleonitrile (DAMN)
-
2-Aminothiophenol
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve diaminomaleonitrile (1.0 equivalent) in the anhydrous solvent.
-
To this solution, add 2-aminothiophenol (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.
-
The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield this compound as a solid.
Note: The reaction conditions, including solvent and temperature, may be optimized to improve the yield and purity of the final product.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₆S₂ | |
| Molecular Weight | 380.49 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 156-159 °C | |
| Solubility | Soluble in DMSO |
Mechanism of Formation
The formation of this compound from diaminomaleonitrile and 2-aminothiophenol is proposed to proceed through the following steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the sulfur atom of 2-aminothiophenol on one of the electrophilic carbon atoms of the double bond in diaminomaleonitrile. This is facilitated by the electron-withdrawing nature of the two nitrile groups.
-
Proton Transfer: A proton transfer likely occurs, leading to the formation of a more stable intermediate.
-
Second Nucleophilic Attack: A second molecule of 2-aminothiophenol then attacks the other electrophilic carbon of the original double bond.
-
Rearrangement: A subsequent rearrangement of the double bonds leads to the formation of the conjugated butadiene system. This rearrangement is the driving force for the formation of the final stable product.
The overall reaction is a double Michael-type addition followed by tautomerization to form the stable enamine structures.
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of U0126.
Experimental Workflow
Caption: General experimental workflow for the synthesis of U0126.
Conclusion
This technical guide has provided a detailed overview of the formation of this compound (U0126). The synthesis, while conceptually straightforward, requires careful control of reaction conditions to ensure a good yield and purity of the final product. The proposed mechanism, involving a double Michael addition and rearrangement, provides a logical framework for understanding the formation of this important biological inhibitor. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
In-depth Technical Guide: FT-IR Spectrum of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
To the intended audience of researchers, scientists, and drug development professionals:
Following a comprehensive search of scientific literature and chemical databases, it has been determined that the specific experimental Fourier-Transform Infrared (FT-IR) spectral data for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, commonly known as the MEK1/2 inhibitor U0126, is not publicly available. While the synthesis and biological activity of this compound are documented, the detailed characterization data, including FT-IR peak assignments, have not been published in accessible literature.
This guide, therefore, serves to provide a general understanding of the compound and outlines the standard experimental protocol for acquiring an FT-IR spectrum. A general workflow for such an analysis is also presented.
Compound Overview
This compound (U0126) is a highly potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is implicated in various cancers, making U0126 a valuable tool in cancer research and drug development.
| Chemical Information | |
| Synonym | U0126 |
| Molecular Formula | C₁₈H₁₆N₆S₂ |
| Molecular Weight | 380.49 g/mol |
| CAS Number | 109511-58-2 |
Predicted FT-IR Spectral Regions of Interest
While the experimental spectrum is unavailable, a theoretical analysis of the molecular structure of this compound allows for the prediction of key vibrational modes that would be observed in its FT-IR spectrum. These predictions are based on the characteristic absorption ranges of its principal functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amino groups) | 3500 - 3300 | Stretching (likely two bands for primary amine) |
| C≡N (Cyano groups) | 2260 - 2220 | Stretching |
| C=C (Butadiene backbone) | 1650 - 1600 | Stretching |
| C=C (Aromatic rings) | 1600 - 1450 | Stretching |
| C-N (Aromatic amine) | 1340 - 1250 | Stretching |
| C-S (Thioether) | 710 - 570 | Stretching |
| N-H (Amino groups) | 1650 - 1580 | Bending |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aromatic) | 900 - 675 | Out-of-plane bending |
Standard Experimental Protocol for FT-IR Spectroscopy
The following provides a detailed, generalized methodology for obtaining an FT-IR spectrum of a solid compound like U0126.
3.1. Sample Preparation (KBr Pellet Method)
-
Sample Grinding: Approximately 1-2 mg of the solid sample (this compound) is placed in an agate mortar.
-
Addition of KBr: Around 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar. The KBr must be free of moisture, which can be ensured by drying in an oven at ~110°C for several hours and storing in a desiccator.
-
Mixing and Grinding: The sample and KBr are intimately mixed and ground to a fine, homogenous powder. The particle size should be small enough to minimize scattering of the infrared radiation.
-
Pellet Formation: The powdered mixture is transferred to a pellet press die. The press is then subjected to high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Pellet Inspection: The resulting KBr pellet should be clear and free of cracks or cloudiness for optimal spectral quality.
3.2. Spectral Acquisition
-
Instrument Purging: The sample compartment of the FT-IR spectrometer is purged with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.
-
Background Spectrum: A background spectrum is collected using an empty sample holder or a pure KBr pellet. This allows for the subtraction of any signals originating from the instrument or the KBr matrix.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder in the path of the infrared beam.
-
Data Collection: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is processed, which may include baseline correction and smoothing, to yield the final FT-IR spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing an FT-IR spectrum of a chemical compound.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a compound commonly known as U0126. U0126 is a potent and specific inhibitor of MEK1 and MEK2, components of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[1] Its role as a MEK inhibitor makes it a valuable tool in cancer research and drug development.[2] This guide details experimental protocols, data analysis, and visualization of its mechanism of action.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | [3] |
| Molecular Formula | C₁₈H₁₆N₆S₂ | [3] |
| Molecular Weight | 380.5 g/mol | [3] |
| Monoisotopic Mass | 380.08778688 Da | [3] |
| CAS Number | 109511-58-2 |
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of U0126 in biological matrices.[4]
Experimental Protocol: Quantification of U0126 in Rat Plasma by LC-MS/MS
This protocol is based on a validated method for the rapid and robust quantification of U0126.[4]
1. Sample Preparation:
-
To 20 µL of rat plasma, add 200 µL of acetonitrile (ACN) containing 30 ng/mL of chlorpropamide as an internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
Due to the compound's instability at room temperature (approximately 41.3% degradation after 3 hours), all sample handling should be conducted on an ice bath, and all solutions should be kept at 4°C to prevent degradation.[4]
2. Liquid Chromatography:
-
Column: Agilent Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 µm particle size)[4]
-
Mobile Phase: Isocratic elution with a mixture of ACN and 0.1% aqueous formic acid (70:30 v/v)[4]
-
Flow Rate: 0.6 mL/min[4]
-
Total Run Time: 2 minutes per sample[4]
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Detection Mode: Selected Reaction Monitoring (SRM)[4]
-
SRM Transitions:
Method Validation Data
The described LC-MS/MS method demonstrates excellent performance for the quantification of U0126.[4]
| Parameter | Result |
| Linearity Range | 20-5000 ng/mL |
| Correlation Coefficient (r²) | > 0.9965 |
| Intra-day Precision | < 10.1% |
| Inter-day Precision | < 10.1% |
| Accuracy | 90.7-99.4% |
| Matrix Effects | Not observed |
Fragmentation Analysis
Mechanism of Action and Signaling Pathway
U0126 is a direct inhibitor of the mitogen-activated protein kinase kinase family members, MEK1 and MEK2.[3] It functions by blocking the enzymatic activity of these kinases, thereby preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2. This inhibition disrupts the MAPK signaling pathway, which is frequently overactive in various cancers.
Caption: MAPK signaling pathway and the inhibitory action of U0126 on MEK1/2.
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of U0126 in a research or drug development setting.
Caption: A typical experimental workflow for the analysis of U0126.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene (U0126) enhances the cytotoxicity of combretastatin A4 independently of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U0126 | C18H16N6S2 | CID 3006531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, structural, and biological properties of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a compound widely known in the scientific community as U0126. U0126 is a highly potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway, making it an invaluable tool in cancer research and the study of cellular signaling.
Chemical and Physical Properties
U0126 is a synthetic organic compound.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | PubChem |
| Synonyms | U0126, U-0126 | PubChem |
| Molecular Formula | C₁₈H₁₆N₆S₂ | PubChem |
| Molecular Weight | 380.49 g/mol | PubChem |
| CAS Number | 109511-58-2 | PubChem |
| Appearance | White to off-white solid | Thermo Fisher Scientific |
| Melting Point | 130.0-133.0 °C | Thermo Fisher Scientific |
| Solubility | Soluble in DMSO | Thermo Fisher Scientific |
Synthesis
The synthesis of U0126 was first reported in the late 1990s. While a detailed, step-by-step protocol is not publicly available, the initial publications by Favata et al. (1998) and Duncia et al. (1998) describe its creation as part of a program to discover novel anti-inflammatory drugs. The synthesis involves the reaction of a butadiene backbone with aminophenylthio groups. The compound can undergo isomerization and cyclization reactions, with the parent (E,E)-isomer exhibiting the highest biological activity.
Crystal Structure
A pivotal aspect of understanding the function of a small molecule inhibitor is the elucidation of its three-dimensional structure, preferably in complex with its biological target. While the crystal structure of this compound in its isolated, small-molecule form is not publicly available in crystallographic databases, the crystal structure of U0126 bound to its target protein, MEK1, has been determined.
This structure reveals the conformation of U0126 when it is actively inhibiting the kinase. The data presented below is for the ternary complex of the nonphosphorylated MEK1 kinase domain, adenosine diphosphate (ADP), and U0126, as determined by Ohren et al. (2009).
Table 1: Crystallographic Data for the MEK1-ADP-U0126 Ternary Complex
| Parameter | Value |
| PDB ID | 3EQH |
| Resolution | 2.0 Å |
| Space Group | P 1 2₁ 1 |
| Unit Cell Dimensions (Å) | a=53.3, b=68.5, c=54.2 |
| Unit Cell Angles (°) | α=90, β=118.4, γ=90 |
Experimental Protocols
The following is a summary of the experimental protocol used to obtain the crystal structure of the MEK1-ADP-U0126 complex, as described by Ohren et al. (2009).
Protein Expression and Purification
The kinase domain of human MEK1 (residues 35-382) was cloned into a pET28a vector and expressed in E. coli BL21(DE3) cells. The protein was purified using a nickel-nitrilotriacetic acid (Ni-NTA) column, followed by cleavage of the histidine tag with thrombin, and further purification by anion exchange and size exclusion chromatography.
Crystallization
Crystals of the nonphosphorylated MEK1 (npMEK1) in complex with ADP and U0126 were grown using the hanging drop vapor diffusion method. The npMEK1 protein was concentrated and incubated with ADP and U0126. The crystallization solution contained polyethylene glycol (PEG) 3350, ammonium sulfate, and sodium citrate at pH 5.5. Crystals appeared within a few days and were cryoprotected with glycerol before data collection.
Data Collection and Structure Determination
X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using a previously determined MEK1 structure as the search model. The model was then refined, and the ligands (ADP and U0126) were built into the electron density maps.
Biological Activity and Signaling Pathway
U0126 is a highly selective and non-competitive inhibitor of MEK1 and MEK2.[2] It binds to an allosteric pocket on the MEK enzymes, which is distinct from the ATP-binding site. This binding prevents the activation of MEK by upstream kinases such as RAF, and in turn, prevents MEK from phosphorylating its only known substrates, the extracellular signal-regulated kinases ERK1 and ERK2. The inhibition of the MAPK/ERK pathway has profound effects on cellular processes such as proliferation, differentiation, and survival, and is a key target in cancer therapy.
The MAPK/ERK signaling pathway and the point of inhibition by U0126.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the structural determination of the MEK1-U0126 complex and the logical relationship of U0126's mechanism of action.
Experimental workflow for determining the crystal structure of the MEK1-U0126 complex.
References
An In-depth Technical Guide on the Thermal Stability of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, commonly known as U0126, is a highly selective and potent inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2).[1][2] It is a critical tool in studying the MAPK/ERK signaling pathway, which is implicated in various cellular processes and diseases, including cancer.[1][2] Despite its widespread use in biological research, a comprehensive public-domain analysis of its thermal stability is not currently available. This technical guide outlines the standard methodologies for determining the thermal properties of a compound like U0126, provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a general workflow for such an analysis. While specific quantitative data for U0126 is absent, this document serves as a foundational resource for researchers intending to perform such characterizations.
Introduction to this compound (U0126)
U0126 is a synthetic organic molecule with the chemical formula C₁₈H₁₆N₆S₂.[1][3] It functions as a non-competitive inhibitor of MEK1 and MEK2, distinguishing it from other inhibitors and making it a valuable reagent for dissecting cellular signaling pathways.[2] Its stability in solution is noted, with reconstituted products in DMSO being stable for up to 3 months at -20°C.[1] However, its stability at elevated temperatures, a critical parameter for manufacturing, long-term storage, and formulation, is not well-documented in publicly accessible literature.
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | 2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | [3] |
| Molecular Formula | C₁₈H₁₆N₆S₂ | [1][3] |
| Molecular Weight | 380.5 g/mol | [1][3] |
| CAS Number | 109511-58-2 | [1][2][3] |
| Appearance | White solid | [2] |
| Solubility | Soluble in DMSO (up to 200 mg/mL) | [2] |
| Storage Temperature | -20°C | [2] |
Methodologies for Thermal Stability Analysis
The thermal stability of a chemical compound is typically investigated using a combination of thermoanalytical techniques. The most common and powerful of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is ideal for determining the decomposition temperatures of a material, its thermal stability, and the composition of multi-component systems.[4][5]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It is used to determine transition temperatures such as melting point, glass transition temperature, and to quantify the enthalpy of these transitions.[4] For the analysis of thermal stability, DSC can identify exothermic decomposition events and provide data on the energy released during decomposition.
Experimental Protocols
The following are detailed, generalized protocols for the thermal analysis of a compound such as U0126. These protocols are based on standard practices for the analysis of organic small molecules.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the onset and maximum rate of decomposition temperatures for U0126.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the U0126 powder into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature (°C).
-
Determine the onset temperature of decomposition, which is often calculated as the temperature at which a 5% weight loss occurs.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (the peak of the DTG curve).
-
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify any exothermic or endothermic transitions of U0126.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the U0126 powder into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected melting or decomposition point (e.g., 350°C) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Identify endothermic peaks, which typically correspond to melting. The peak temperature is taken as the melting point.
-
Identify exothermic peaks, which may indicate decomposition or other phase transitions.
-
Integrate the area under the peaks to determine the enthalpy of the transitions.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive thermal analysis of a chemical compound.
Caption: General workflow for determining the thermal stability of a chemical compound.
Hypothetical Thermal Degradation Pathway
In the absence of experimental data, a hypothetical degradation pathway for U0126 can be proposed based on its chemical structure. The molecule contains several potentially labile functional groups, including amine groups, cyano groups, and carbon-sulfur bonds. Thermal stress could lead to the cleavage of these bonds.
Caption: A hypothetical thermal degradation pathway for U0126.
Conclusion
While this compound (U0126) is a well-established and invaluable tool for research in cell biology and drug discovery, its fundamental thermal properties have not been publicly characterized. This guide provides the necessary framework for researchers to conduct a thorough thermal stability analysis using standard techniques such as TGA and DSC. The detailed protocols and workflows presented herein are intended to facilitate the generation of this crucial data, which will be of significant benefit to the scientific community, particularly for applications in pharmaceutical development and manufacturing where thermal stability is a critical quality attribute. The generation of such data would fill a significant gap in the chemical and physical characterization of this important research compound.
References
An In-depth Technical Guide to the Solubility of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a compound commonly known as U0126. This document is intended for researchers, scientists, and professionals in drug development who are working with this selective inhibitor of mitogen-activated protein kinase kinase (MEK). The guide includes quantitative solubility data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
Introduction
This compound (U0126) is a potent and highly selective non-competitive inhibitor of MEK1 and MEK2, key protein kinases in the RAS-RAF-MEK-ERK signaling pathway.[1] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[1] Due to its specific inhibitory action, U0126 is a valuable tool in cancer research and drug development. Understanding its solubility in various organic solvents is critical for its effective use in in vitro and in vivo studies, as well as for formulation development.
Quantitative Solubility Data
The solubility of U0126 has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for experimental design.
| Organic Solvent | Chemical Formula | Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Up to 200 mg/mL |
| 50 mg/mL[2] | ||
| 38.05 mg/mL (100 mM) | ||
| 35 mg/mL[3] | ||
| 10 mg/mL[1] | ||
| Ethanol (EtOH) | C₂H₅OH | 2.38 mg/mL (5.58 mM)[2] |
| 2 mg/mL[3] | ||
| Very poorly soluble[4] | ||
| Water | H₂O | < 0.1 mg/mL (insoluble)[2] |
| 0.0332 mg/mL[5] | ||
| Very poorly soluble[4] |
Note: The variability in reported DMSO solubility may be due to different experimental conditions, such as temperature and the use of ultrasonic agitation, as well as the hygroscopic nature of DMSO.[2] It has been noted that in protic solvents, including DMSO which can contain water, U0126 may exist as a mixture of isomers, though this does not appear to affect its overall biological activity.[6]
Experimental Protocol: Thermodynamic Solubility Determination
While specific experimental details for the solubility of U0126 are not extensively published, a standard thermodynamic (equilibrium) solubility assay protocol is detailed below. This method is a common and reliable approach for determining the solubility of small molecules.
Objective: To determine the equilibrium solubility of U0126 in a given organic solvent.
Materials:
-
This compound (U0126) powder
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of U0126 powder and add it to a vial containing a known volume of the selected organic solvent. The goal is to have undissolved solid remaining at equilibrium.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, cease agitation and allow any undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of U0126 with known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of U0126 in the diluted sample.
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the thermodynamic solubility of U0126 in the tested solvent at the specified temperature.
-
Visualization of Signaling Pathway and Experimental Workflow
To better understand the context in which the solubility of U0126 is a critical parameter, the following diagrams visualize its mechanism of action and a general experimental workflow.
References
A Technical Guide to 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126): Properties, Biological Activity, and Characterization Methodologies
Introduction
1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, widely known in biomedical research as U0126, is a synthetic organic compound with significant biological activity.[1] While it is registered under CAS number 109511-58-2, its primary identity in scientific literature is as a highly selective and potent inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[2][3] Its role as a MEK inhibitor has led to its widespread use in cancer research and cellular signaling studies to dissect the Ras/Raf/MEK/ERK pathway.[2][4]
This technical guide provides a summary of the known physical and chemical properties of U0126. Notably, while the compound's biological functions have been extensively explored, there is a significant gap in the literature regarding its electronic properties from a materials science perspective (e.g., HOMO/LUMO energy levels, band gap, conductivity). Therefore, this document also presents generalized experimental protocols and workflows typically employed for the electronic characterization of novel organic molecules, which could be applied to U0126 in future studies.
Physicochemical Properties
The fundamental properties of U0126 are summarized below. This data is compiled from chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | PubChem[1] |
| Synonyms | U0126, U-0126 | PubChem[1] |
| CAS Number | 109511-58-2 | PubChem[5] |
| Molecular Formula | C₁₈H₁₆N₆S₂ | PubChem[5] |
| Molecular Weight | 380.5 g/mol | PubChem[1][5] |
| Appearance | White solid | Reagents Direct[3] |
| Melting Point | 156-159°C | Reagents Direct[3] |
| Purity | ≥98% (by HPLC) | Sigma-Aldrich |
| Solubility | Soluble in DMSO (200 mg/mL); poorly soluble in ethanol and water. | Reagents Direct, Sigma-Aldrich[3] |
Biological Activity and Mechanism of Action
The principal application of U0126 is in the field of cell biology and drug development as a specific inhibitor of MEK1 and MEK2, which are key kinases in the ERK signaling pathway.
-
MEK Inhibition: U0126 acts as a noncompetitive inhibitor with respect to ATP, with IC₅₀ values of 72 nM for MEK1 and 58 nM for MEK2. By inhibiting MEK, it prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling that promotes cell proliferation, survival, and differentiation.
-
Anticancer Research: Its ability to disrupt the frequently dysregulated Ras/Raf/MEK/ERK pathway has made it a valuable tool in studying and targeting various cancers.[4][6]
-
Antioxidant Properties: Beyond its role as a MEK inhibitor, studies have revealed that U0126 also possesses antioxidant properties, functioning as a direct reactive oxygen species (ROS) scavenger.[2] This protective effect is independent of its MEK inhibition function.[2]
The inhibitory action of U0126 on the ERK signaling pathway is a critical mechanism for its biological effects.
General Experimental Protocols for Electronic Characterization
While specific electronic data for U0126 is not available, the following protocols outline standard methods used to determine the electronic properties of organic semiconductor materials.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to investigate the electrochemical properties of a compound, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.
-
Objective: To determine the oxidation and reduction potentials.
-
Apparatus: A potentiostat with a three-electrode cell setup:
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Procedure:
-
Dissolve the sample (U0126) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential between a set range at a specific scan rate (e.g., 100 mV/s).
-
Record the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard by adding ferrocene to the solution.
-
Calculate HOMO and LUMO levels using the onset of the first oxidation (Eₒₓ) and reduction (Eᵣₑ𝒹) potentials relative to the Fc/Fc⁺ couple.
-
HOMO (eV) = -e [Eₒₓ vs Fc/Fc⁺ + 4.8]
-
LUMO (eV) = -e [Eᵣₑ𝒹 vs Fc/Fc⁺ + 4.8]
-
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to determine the optical band gap (E₉) of a material.
-
Objective: To measure the absorption spectrum and determine the optical band gap.
-
Apparatus: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the sample (U0126) in a UV-transparent solvent (e.g., chloroform, THF).
-
Alternatively, prepare a thin film of the material on a transparent substrate (e.g., quartz).
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The optical band gap is estimated from the onset of the absorption edge (λₒₙₛₑₜ) using the Tauc plot method or more simply by the equation:
-
E₉ (eV) = 1240 / λₒₙₛₑₜ (nm)
-
-
Generalized Workflow for Characterization
The characterization of a novel organic compound for its electronic properties typically follows a logical workflow from synthesis to device testing.
References
- 1. U0126 | C18H16N6S2 | CID 3006531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U0126 – Reagents Direct [reagentsdirect.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. This compound | C18H16N6S2 | CID 5637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a molecule widely known in biomedical research as U0126. This compound is a highly selective and potent inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2), crucial components of the Ras/Raf/MEK/ERK signaling pathway. Due to its specific mode of action, U0126 is an invaluable tool in cancer research and the study of cellular signaling.
This document outlines the requisite starting materials, detailed experimental protocols for their synthesis, and a proposed final condensation step to yield the target compound.
Overall Synthetic Strategy
The synthesis of this compound can be logically approached as a convergent synthesis. This strategy involves the independent preparation of two key precursors, which are then combined in a final step to form the desired product. The primary starting materials are:
-
Diaminomaleonitrile (DAMN): This molecule forms the central C4N4 butadiene core of the target compound.
-
2-Aminothiophenol: This reagent provides the (2-aminophenylthio) side chains.
The overall workflow can be visualized as the synthesis of these two building blocks followed by their final coupling reaction.
Caption: Overall synthetic workflow for the target compound.
Synthesis of Starting Material 1: Diaminomaleonitrile (DAMN)
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a versatile precursor in organic synthesis. It can be prepared through several methods.
Methods for Diaminomaleonitrile Synthesis
| Starting Material(s) | Key Reagents/Solvents | Reaction Time | Temperature | Yield | Reference |
| Hydrogen Cyanide | Dimethylsulfoxide (DMSO), Sodium Hydroxide (NaOH) | 6 hours | 75 °C | 51% | [1] |
| Hydrogen Cyanide | Dimethylformamide (DMF), Sodium Cyanide (NaCN) | 30 minutes | 130 °C | 37% | [1] |
| Aminomalononitrile p-toluenesulfonate | Sodium Cyanide, Water, Isobutyl alcohol | Short | 0 °C to boiling | 22-26% | [2] |
| Acetone cyanohydrin | Sodium Cyanide (NaCN), Methanethiol | 2 hours | 60 °C | 88% | [3] |
Experimental Protocol: Synthesis from Hydrogen Cyanide
This protocol is adapted from a patented process for preparing diaminomaleonitrile in high yield and a short reaction time.[1]
Warning: This procedure involves the use of highly toxic hydrogen cyanide and sodium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Setup: In a 300 mL autoclave equipped with an agitator, charge 105 mL of dimethylsulfoxide (DMSO), 50 g of hydrogen cyanide (HCN), and 0.8 g of sodium hydroxide (NaOH).
-
Reaction: Seal the autoclave and heat the mixture to 75°C. Maintain this temperature with agitation for 6 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. The reaction product is then distilled under reduced pressure (1 to 3 mm Hg) to remove the solvent and any unreacted starting materials.
-
Isolation: The remaining solid residue is diaminomaleonitrile. Recrystallization from a suitable solvent such as water or isobutyl alcohol can be performed for further purification. The reported yield for a similar reaction is 51%.[1]
Caption: Workflow for Diaminomaleonitrile synthesis.
Synthesis of Starting Material 2: 2-Aminothiophenol
2-Aminothiophenol is a key intermediate in the synthesis of benzothiazoles and other sulfur-containing compounds.[4][5] It can be prepared by various methods, often involving the reduction of a nitro-group and formation of the thiol.
Methods for 2-Aminothiophenol Synthesis
| Starting Material(s) | Key Reagents | Yield | Reference |
| Aniline | Carbon Disulfide, followed by hydrolysis | Not specified | [4] |
| 2-Nitrobenzenesulfonyl chloride | Zinc (Zn) reduction | Not specified | [4] |
| di-(o-nitrophenyl) disulfide | Zinc (Zn) dust, Glacial Acetic Acid | 90% (of zinc salt) | [6] |
| 2-Chloronitrobenzene | Sodium Sulfide (Na2S·9H2O), Ether, Acetic Acid | 48.5% | [7] |
Experimental Protocol: Synthesis from di-(o-nitrophenyl) disulfide
This procedure details the reduction of di-(o-nitrophenyl) disulfide to the zinc salt of 2-aminothiophenol, which can then be converted to the hydrochloride salt.[6]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3.1 g of di-(o-nitrophenyl) disulfide in 350 mL of warm glacial acetic acid.
-
Reduction: To this solution, slowly add 20 g of zinc dust over a period of 30 minutes. The mixture is then boiled until it becomes colorless, indicating the completion of the reduction.
-
Isolation of Zinc Salt: Dilute the reaction mixture with two volumes of water and cool. Filter the precipitate to collect the zinc salt of 2-aminothiophenol. The reported yield is 90%.[6]
-
Formation of Hydrochloride Salt: To 8.5 g of the zinc salt, add 75 mL of concentrated hydrochloric acid.
-
Purification: Filter the warm solution through asbestos and cool it in an ice bath to precipitate 2-aminothiophenol hydrochloride. The solid can be collected by filtration and recrystallized from concentrated hydrochloric acid and then from water to yield the purified product.[6]
Caption: Workflow for 2-Aminothiophenol synthesis.
Proposed Synthesis of this compound (U0126)
Proposed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Oxidation (optional, if starting from DAMN): Add a mild oxidizing agent, such as iodine (I2) or N-bromosuccinimide (NBS) (1.0 equivalent), to the solution and stir at room temperature for 1-2 hours to facilitate the formation of diiminosuccinonitrile (DISN). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Nucleophilic Addition: To the solution containing DISN, add 2-aminothiophenol (2.2 equivalents). It may be beneficial to add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 equivalents), to facilitate the deprotonation of the thiol and enhance its nucleophilicity.
-
Reaction: Heat the reaction mixture to reflux (temperature dependent on the solvent, typically 65-80°C) and maintain for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the final product, this compound.
Caption: Proposed logical workflow for the final synthesis of U0126.
References
- 1. U0126 | C18H16N6S2 | CID 3006531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beyond U0126. Dianion chemistry leading to the rapid synthesis of a series of potent MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nitrile Bis-Thiol Bioconjugation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
discovery and history of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
An In-depth Exploration of the Discovery, History, and Experimental Applications of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
Abstract
This technical guide provides a comprehensive overview of the synthetic organic compound this compound, widely known as U0126. Initially identified as a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, U0126 has become an invaluable tool in dissecting the intricacies of the Ras/Raf/MEK/ERK signaling pathway. This document details the discovery and history of U0126, its physicochemical properties, and its mechanism of action. Furthermore, it provides detailed experimental protocols for its use in cell-based assays and discusses its broader biological activities, including its role as an antioxidant. This guide is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, oncology, and cellular biology.
Discovery and History
The compound this compound, later designated U0126, was first reported as a potent inhibitor of MEK1 and MEK2 in a seminal 1998 paper by Favata et al. from the DuPont Merck Pharmaceutical Company. The discovery was the result of a high-throughput screening effort to identify inhibitors of AP-1 transactivation in a cell-based reporter assay. U0126 emerged as a highly specific inhibitor of the upstream kinases MEK1 and MEK2, which are central components of the classical MAPK/ERK pathway.
Subsequent studies, including one by Duncia et al. in the same year, further characterized the chemistry and biological activity of U0126 and its analogs. These early investigations established U0126 as a non-competitive inhibitor with respect to ATP, displaying high selectivity for MEK1/2 over a panel of other protein kinases. This specificity has made U0126 a cornerstone of research into the physiological and pathological roles of the MEK/ERK signaling cascade. While a 2022 review article mentions that the compound was first synthesized by W. J. Middleton in the late 1950s, the primary recognition of its biological significance as a MEK inhibitor came with the 1998 publications.
Physicochemical Properties
U0126 is a synthetic organic compound with the molecular formula C₁₈H₁₆N₆S₂. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | [1] |
| Synonyms | U0126, 1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene | [1] |
| CAS Number | 109511-58-2 | [1] |
| Molecular Formula | C₁₈H₁₆N₆S₂ | [1] |
| Molecular Weight | 380.49 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (up to 200 mg/mL), poorly soluble in ethanol and water | |
| Melting Point | 156-159 °C | |
| Purity | Typically >98% by HPLC |
Mechanism of Action: The Raf/MEK/ERK Signaling Pathway
U0126 exerts its biological effects primarily through the inhibition of the dual-specificity kinases MEK1 and MEK2. These kinases are central nodes in the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.
The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, and c-Raf). Raf, in turn, phosphorylates and activates MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression.
U0126 acts as a non-competitive inhibitor of MEK1 and MEK2, meaning it does not compete with ATP for the kinase's active site. This mode of inhibition contributes to its high specificity. By inhibiting MEK1/2, U0126 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling events.
Quantitative Data
The inhibitory activity of U0126 against MEK1 and MEK2 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) values are key indicators of its potency.
| Target | IC₅₀ (nM) | Assay Conditions | Reference |
| MEK1 | 72 | In vitro kinase assay | |
| MEK2 | 58 | In vitro kinase assay |
U0126 exhibits high selectivity for MEK1/2, with minimal inhibitory activity against a broad panel of other kinases at concentrations where MEK1/2 are significantly inhibited.
Experimental Protocols
Chemical Synthesis of this compound (U0126)
A detailed, publicly available, step-by-step protocol for the original synthesis of U0126 by W. J. Middleton in the 1950s is not readily found in the scientific literature. However, the synthesis of analogs has been described, suggesting a general synthetic strategy.
The synthesis of U0126 analogs has been achieved using phenylmalononitrile dianion chemistry. This approach would likely involve the reaction of a suitable butadiene precursor with 2-aminothiophenol. Researchers seeking to synthesize U0126 should refer to specialized organic chemistry literature and patents related to MEK inhibitors and butadiene derivatives for potential synthetic routes.
Preparation of U0126 Stock Solutions
-
Reconstitution: U0126 is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Concentration: A common stock solution concentration is 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of U0126 (MW: 380.49), dissolve it in 262.8 µL of DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
In Vitro Inhibition of ERK1/2 Phosphorylation in Cell Culture
This protocol describes a general method for treating cultured cells with U0126 to inhibit ERK1/2 phosphorylation, followed by analysis using Western blotting.
Materials:
-
Cultured cells of interest (e.g., HeLa, NIH-3T3)
-
Complete cell culture medium
-
Serum-free medium
-
U0126 stock solution (10 mM in DMSO)
-
Growth factor or stimulus (e.g., EGF, PMA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of ERK phosphorylation, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
U0126 Treatment:
-
Dilute the U0126 stock solution in serum-free medium to the desired final concentration (typically 10-20 µM).
-
Add the U0126-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add the desired stimulus (e.g., EGF at 100 ng/mL) to the medium and incubate for the desired time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Other Biological Activities
While U0126 is primarily known as a MEK1/2 inhibitor, subsequent research has revealed other biological activities that are important to consider when interpreting experimental results.
Antioxidant Properties
Several studies have demonstrated that U0126 possesses antioxidant properties that are independent of its MEK inhibitory function. It has been shown to protect cells from oxidative stress induced by various agents. This antioxidant activity should be taken into account, especially in studies investigating the role of the MEK/ERK pathway in oxidative stress responses. It is recommended to use other, structurally distinct MEK inhibitors as controls to confirm that the observed effects are due to MEK inhibition rather than off-target antioxidant effects.
Conclusion
This compound (U0126) has been a pivotal tool in cellular and molecular biology for over two decades. Its high potency and selectivity as a MEK1/2 inhibitor have enabled countless studies to elucidate the complex roles of the Ras/Raf/MEK/ERK signaling pathway in health and disease. This technical guide has provided an in-depth overview of its discovery, properties, and experimental applications. As with any pharmacological inhibitor, a thorough understanding of its mechanism of action and potential off-target effects is crucial for the rigorous design and interpretation of experiments. U0126 will undoubtedly continue to be a valuable reagent for researchers investigating the multifaceted world of cellular signaling.
References
Methodological & Application
Application Notes and Protocols for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
Preliminary Note for Researchers: Initial literature and database searches for "1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene" reveal that this compound is overwhelmingly identified and studied under the designation U0126 . Furthermore, the primary and extensively documented application of U0126 is not in the field of metal complex synthesis, but as a highly specific and potent inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2).
Extensive searches did not yield any publications or data related to the use of this compound as a ligand in the synthesis of metal complexes. The following application notes and protocols are therefore focused on its well-established role as a biological inhibitor, which is of significant interest to researchers in cellular biology and drug development.
Application Notes
1. Introduction
This compound, commonly known as U0126, is a synthetic organic molecule that functions as a highly selective, non-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that are upstream activators of the extracellular signal-regulated kinases (ERK1/2). U0126 has become an invaluable tool in cell biology and cancer research for dissecting the role of the MEK/ERK signaling pathway in various cellular processes.
2. Mechanism of Action
U0126 inhibits the kinase activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1 and ERK2. This inhibition is non-competitive with respect to both ATP and ERK. By blocking this pathway, U0126 can induce apoptosis and has demonstrated anti-cancer and antioxidant properties.[1] It is important to note that U0126 has shown very little inhibitory effect on other kinases such as Abl, Cdk2, Cdk4, JNK, PKC, and Raf.
3. Key Research Applications
-
Cancer Research: The MEK/ERK pathway is often hyperactivated in various cancers. U0126 is widely used to study the effects of inhibiting this pathway on cancer cell proliferation, survival, and differentiation. It has been investigated for its potential to sensitize cancer cells to chemotherapeutic drugs.[2]
-
Cellular Signaling: As a specific inhibitor, U0126 is a standard tool for elucidating the roles of the MEK/ERK pathway in cellular processes such as proliferation, differentiation, apoptosis, and migration.[2]
-
Stem Cell Biology: Inhibition of MEK/ERK signaling by U0126 has been shown to be important in maintaining the self-renewal and pluripotency of embryonic stem cells.
-
Neurodegenerative Disease Studies: The MEK/ERK pathway is implicated in neuronal function and survival. U0126 is used to investigate the therapeutic potential of MEK inhibition in models of neurodegenerative diseases.[2]
-
Oxidative Stress Research: U0126 is compatible with cellular systems for studying oxidative stress and can be used in conjunction with other reagents like N-acetyl cysteine.[2]
4. Data Presentation
Table 1: Properties of this compound (U0126)
| Property | Value | Reference |
| Synonyms | U0126, MEK Inhibitor VI | |
| Molecular Formula | C₁₈H₁₆N₆S₂ | [1] |
| Molecular Weight | 380.5 g/mol | [1] |
| Appearance | White solid | |
| Solubility | Soluble in DMSO (up to 200 mg/mL) | [3] |
| Storage Temperature | -20°C | |
| Purity (Typical) | ≥98% (HPLC) | |
| IC₅₀ for MEK1 | 72 nM | |
| IC₅₀ for MEK2 | 58 nM |
Experimental Protocols
Protocol 1: General Protocol for Inhibition of ERK1/2 Phosphorylation in Cell Culture
This protocol provides a general guideline for using U0126 to inhibit MEK1/2 activity in adherent cell cultures. The optimal concentration of U0126 and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
This compound (U0126)
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium and serum
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Antibodies for Western blotting (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of U0126 in sterile DMSO. A common stock concentration is 10 mM. Aliquot and store at -20°C. Solutions in DMSO are stable for up to 3 months when stored at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Cell Treatment:
-
Thaw an aliquot of the U0126 stock solution.
-
Dilute the U0126 stock solution to the desired final concentration in fresh cell culture medium. A typical starting concentration is 10 µM. It is crucial to also prepare a vehicle control using the same concentration of DMSO as in the U0126-treated samples.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing U0126 or the DMSO vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period. The time required for maximal inhibition of ERK1/2 phosphorylation is typically between 30 minutes and 2 hours.
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification and Analysis:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Analyze the inhibition of ERK1/2 phosphorylation by Western blotting using antibodies specific for the phosphorylated (active) and total forms of ERK1/2.
-
Mandatory Visualization
The following diagram illustrates the canonical MEK/ERK signaling pathway and the point of inhibition by U0126.
Caption: The MEK/ERK signaling pathway and the inhibitory action of U0126.
References
protocol for synthesizing phthalocyanine analogues from 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
Application Notes and Protocols for the Synthesis of Novel Phthalocyanine Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic protocol for a novel phthalocyanine analogue utilizing 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene as a peripheral substituent. Phthalocyanines are robust macrocyclic compounds with significant potential in various fields, including photodynamic therapy, catalysis, and materials science. Their properties can be finely tuned by introducing functional substituents to the periphery of the macrocycle. The following protocol describes a two-step process: first, the synthesis of a substituted phthalonitrile via nucleophilic aromatic substitution, followed by a metal-templated cyclotetramerization to yield the target metallated phthalocyanine analogue. This proposed pathway is based on established chemical principles for phthalocyanine synthesis.
Introduction to the Synthetic Strategy
The direct synthesis of a phthalocyanine macrocycle from this compound is not a conventional or documented pathway. The structure of this starting material is not a direct precursor for the cyclotetramerization reaction that forms the phthalocyanine core.
Therefore, a plausible and chemically sound strategy is proposed wherein the specified butadiene derivative is attached as a bulky, functional substituent to a phthalocyanine ring. This is achieved by first synthesizing a novel phthalonitrile precursor, which is then cyclized. This approach allows for the incorporation of the complex butadiene moiety onto the well-established phthalocyanine framework, potentially leading to novel photophysical, electronic, and biological properties.
The proposed two-step synthesis is as follows:
-
Step 1: Synthesis of a Substituted Phthalonitrile Precursor. A nucleophilic aromatic substitution reaction is performed between 4-nitrophthalonitrile and this compound. One of the primary aromatic amine groups of the butadiene derivative displaces the nitro group of the phthalonitrile, forming a new carbon-nitrogen bond and yielding a phthalonitrile molecule with a large, functional substituent.
-
Step 2: Synthesis of the Tetrasubstituted Zinc(II) Phthalocyanine Analogue. The substituted phthalonitrile precursor undergoes a template-driven cyclotetramerization in the presence of a metal salt, such as Zinc(II) acetate.[1] This reaction, typically carried out in a high-boiling solvent, forms the stable 18-π electron aromatic macrocycle of the phthalocyanine, with four of the bulky butadiene-derived substituents on its periphery.[2][3]
Experimental Protocols
2.1. Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Characterization Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz spectrometer.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using ESI or MALDI techniques is recommended for accurate mass determination.
-
UV-Vis Spectroscopy: Electronic absorption spectra can be recorded in a suitable solvent (e.g., DMF, Chloroform) to identify the characteristic Q-band of the phthalocyanine.
-
FT-IR Spectroscopy: To monitor the disappearance of the nitrile stretch from the precursor and the appearance of characteristic phthalocyanine vibrational bands.
2.2. Step 1: Synthesis of 4-((2-((E)-2-amino-3-cyano-1-(2-aminophenylthio)-4-imino-but-2-enyl)thio)phenyl)amino)phthalonitrile (Intermediate 1)
This procedure details the nucleophilic aromatic substitution to create the phthalonitrile precursor.
-
Reagents:
-
This compound (1.0 eq)
-
4-Nitrophthalonitrile (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and 4-nitrophthalonitrile.
-
Add anhydrous DMF to dissolve the reactants under an inert atmosphere.
-
Add anhydrous K₂CO₃ to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield Intermediate 1 as a solid.
-
Characterize the product using NMR, FT-IR, and HRMS.
-
2.3. Step 2: Synthesis of Tetrakis-[4-((2-((E)-2-amino-3-cyano-1-(2-aminophenylthio)-4-imino-but-2-enyl)thio)phenyl)amino]phthalocyaninato Zinc(II) (Pc-Analogue)
This procedure describes the template-assisted cyclotetramerization of Intermediate 1.
-
Reagents:
-
Intermediate 1 (from Step 1) (4.0 eq)
-
Anhydrous Zinc(II) Acetate (Zn(OAc)₂) (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, ~2 drops)
-
Anhydrous 1-Pentanol
-
-
Protocol:
-
Combine Intermediate 1 and anhydrous Zinc(II) Acetate in a Schlenk flask under an inert atmosphere.
-
Add anhydrous 1-pentanol as the solvent, followed by a catalytic amount of DBU.[1]
-
Heat the mixture to reflux (approx. 137 °C) and maintain for 24 hours. The solution should turn a deep green or blue color, characteristic of phthalocyanine formation.
-
Monitor the reaction by observing the disappearance of the starting material (TLC) and the appearance of the intensely colored product. A UV-Vis spectrum of a diluted aliquot should show the developing Q-band absorption around 680 nm.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add methanol to the reaction flask to precipitate the crude phthalocyanine product.
-
Filter the solid product and wash extensively with methanol, acetone, and hexane to remove unreacted starting materials and high-boiling solvent residues.
-
Further purification can be achieved by Soxhlet extraction with different solvents or by column chromatography on silica gel.
-
Dry the final product, the Pc-Analogue, under vacuum.
-
Characterize the final product by UV-Vis, FT-IR, HRMS, and NMR spectroscopy.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthesis. Actual results may vary.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Molar Ratio (Precursor:Reagent) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Synthesis of Intermediate 1 | 1:1 | DMF | 85 | 24 | 65 |
| 2 | Synthesis of Pc-Analogue | 4:1 (Intermediate 1:Zn(OAc)₂) | 1-Pentanol | 137 | 24 | 30 |
Table 2: Spectroscopic Data for the Phthalocyanine Analogue
| Data Type | Hypothetical Measurement | Comments |
| UV-Vis (in DMF) | λmax (Q-band) ≈ 685 nm | The intense Q-band in the red region of the spectrum is the hallmark of phthalocyanine macrocycle formation. |
| λmax (Soret band) ≈ 350 nm | A secondary, less intense absorption band in the near-UV region. | |
| FT-IR (KBr Pellet) | ~2230 cm⁻¹ (C≡N) | Disappearance or significant reduction in the intensity of the nitrile peak from Intermediate 1. |
| 1600-1610 cm⁻¹ (C=N, C=C) | Characteristic stretches for the aromatic rings and macrocycle. | |
| 3300-3500 cm⁻¹ (N-H) | Broad peaks corresponding to the various amine groups in the substituents. | |
| HRMS (MALDI-TOF) | [M+H]⁺ | The measured mass should correspond to the calculated exact mass of the proposed Pc-Analogue structure. |
Visualization of Workflow and Pathways
4.1. Experimental Workflow Diagram
The following diagram illustrates the proposed two-step synthesis.
Caption: Workflow for the proposed synthesis of a novel phthalocyanine analogue.
Application Notes
-
Photodynamic Therapy (PDT): Zinc(II) phthalocyanines are well-known photosensitizers, capable of generating singlet oxygen upon irradiation with light of a specific wavelength.[4] The novel analogue, with its intense absorption in the therapeutic window (650-800 nm), could be investigated for its efficacy in PDT for cancer treatment. The bulky, nitrogen-rich substituents may influence its solubility, cellular uptake, and localization, which are critical parameters for PDT agents.
-
Non-Linear Optics: Phthalocyanines possess significant non-linear optical (NLO) properties due to their large, delocalized π-electron system. The introduction of the complex butadiene-derived substituents could modulate the electron density of the macrocycle and enhance its NLO response, making it a candidate for applications in optical limiting and other photonic devices.
-
Sensing and Catalysis: The multiple amino groups on the periphery of the macrocycle could serve as coordination sites for other metal ions or as recognition sites for specific analytes. This could allow the Pc-Analogue to function as a chemosensor or as a catalyst for specific chemical transformations. The electronic properties of the phthalocyanine core can be modulated by the binding of guests to the peripheral groups.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution [mdpi.com]
- 3. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, commonly known as U0126, is a highly selective and potent inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] It functions as a non-competitive inhibitor with respect to both ATP and ERK, making it a valuable tool for investigating the MAPK/ERK signaling pathway.[3][4] This pathway is crucial in regulating various cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[2] Consequently, U0126 is widely utilized in cancer research, neurodegenerative disease studies, and cellular signaling investigations.[5] This document provides detailed application notes and experimental protocols for the use of U0126 in materials science, with a focus on biological materials.
Physicochemical Properties
A summary of the key physicochemical properties of U0126 is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₆S₂ | [6] |
| Molecular Weight | 380.49 g/mol | [1] |
| CAS Number | 109511-58-2 | [1] |
| Appearance | White solid | [1] |
| Purity | ≥98% (HPLC) | [4] |
| Melting Point | 156-159°C | [1] |
| Solubility | Soluble in DMSO (at 200 mg/mL) | [1] |
| Very poorly soluble in ethanol and water | [1] | |
| Storage | Store at 4°C, protected from light. Aliquots at -20°C. | [1] |
Biological Activity and Quantitative Data
U0126 exhibits high selectivity for MEK1 and MEK2. The inhibitory concentrations for these kinases are summarized below.
| Target | IC₅₀ Value | Reference |
| MEK1 | 72 nM | [1][7] |
| MEK2 | 58 nM | [1][7] |
U0126 has been shown to have minimal effect on other kinases such as PKC, Raf, ERK, JNK, MEKK, MKK-3, MKK-4/SEK, MKK-6, Abl, Cdk2, and Cdk4.[8][9]
Experimental Protocols
Protocol 1: Preparation of U0126 Stock Solution
A general protocol for preparing a stock solution of U0126 for in vitro experiments is as follows:
-
Materials:
-
U0126 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the U0126 vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 3.805 mg of U0126 in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to 2 years.[1]
-
Protocol 2: Inhibition of ERK Phosphorylation in Cell Culture
This protocol describes a general method for treating cultured cells with U0126 to inhibit the ERK signaling pathway.
-
Materials:
-
Cultured cells of interest (e.g., cancer cell lines with constitutively active ERK like MDA-MB231)[9]
-
Complete cell culture medium
-
U0126 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-total-ERK)
-
-
Procedure:
-
Plate the cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
The next day, dilute the U0126 stock solution to the desired final concentration (typically in the range of 10-20 µM) in fresh, serum-free, or complete cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the U0126 treatment.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing U0126 or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 1-24 hours).
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to assess the levels of phosphorylated ERK and total ERK. A significant decrease in the ratio of phospho-ERK to total-ERK in U0126-treated cells compared to the control indicates successful inhibition of the MEK/ERK pathway.
-
Visualizations
Signaling Pathway Diagram
Caption: MAPK/ERK signaling pathway with the inhibitory action of U0126 on MEK1/2.
Experimental Workflow Diagram
Caption: General experimental workflow for studying MEK/ERK inhibition with U0126.
References
- 1. U0126 – Reagents Direct [reagentsdirect.com]
- 2. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 3. ≥98% (HPLC), solid, MEK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. U0126 [sigmaaldrich.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. U0126 ethanolate 98 (HPLC), powder [sigmaaldrich.com]
- 8. labshake.com [labshake.com]
- 9. U0126 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Experimental Procedure of Complexation with Transition Metals
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of complexes between transition metals and various ligands is a cornerstone of coordination chemistry, with profound implications in catalysis, materials science, and pharmacology. The unique electronic properties of transition metals, arising from their d-orbitals, allow them to form a diverse array of stable and reactive complexes. In drug development, transition metal complexes are explored for their therapeutic and diagnostic potential, including applications as anticancer agents, antimicrobial compounds, and imaging probes.
This document provides a comprehensive overview of the experimental procedures for the synthesis, characterization, and analysis of transition metal complexes. It includes detailed protocols for key experiments and guidelines for data presentation and visualization.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes typically involves the reaction of a metal salt with a ligand in a suitable solvent. The choice of solvent, temperature, and reaction time are critical parameters that can influence the yield and purity of the product.
General Synthetic Protocol
A general procedure for the synthesis of a transition metal complex is as follows:
-
Ligand Dissolution: Dissolve the ligand in an appropriate solvent. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Dissolution: In a separate flask, dissolve the transition metal salt (e.g., chloride, nitrate, or sulfate salt) in the same or a miscible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The reaction may be instantaneous, indicated by a color change or precipitation, or it may require refluxing for several hours.[1][2]
-
Isolation: The resulting complex can be isolated by filtration if it precipitates out of the solution. If the complex is soluble, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[3]
Example: Synthesis of a Cobalt(II)-Schiff Base Complex
This protocol describes the synthesis of a complex between Cobalt(II) and a Schiff base ligand derived from salicylaldehyde and an amine.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Salicylaldehyde
-
An appropriate primary amine (e.g., aniline)
-
Ethanol
Procedure:
-
Prepare the Schiff base ligand by reacting equimolar amounts of salicylaldehyde and the primary amine in ethanol under reflux for 1-2 hours.
-
Allow the ligand solution to cool to room temperature.
-
In a separate flask, dissolve CoCl₂·6H₂O in ethanol.
-
Add the ethanolic solution of cobalt(II) chloride dropwise to the ligand solution with constant stirring.
-
A colored precipitate of the cobalt(II)-Schiff base complex should form immediately.
-
Continue stirring the reaction mixture for an additional hour to ensure complete reaction.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
Characterization of Transition Metal Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure, stoichiometry, and properties of the synthesized complexes.
Spectroscopic Techniques
3.1.1. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion. The formation of a complex is often accompanied by the appearance of new absorption bands or a shift in the wavelength of maximum absorbance (λmax).[4][5]
Protocol: UV-Vis Titration for Determination of Stoichiometry (Job's Plot)
The method of continuous variations, or Job's plot, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[6][7][8][9][10]
Principle: A series of solutions are prepared with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally, and the reactants do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[8][10]
Procedure:
-
Prepare stock solutions of the metal salt and the ligand of the same concentration (e.g., 1 mM).
-
Prepare a series of solutions by mixing the metal and ligand stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume constant.
-
Measure the UV-Vis spectrum of each solution and record the absorbance at the λmax of the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a complex with the formula MLn, the maximum will be at a mole fraction of n/(n+1).[6]
Data Presentation:
| Mole Fraction of Ligand (X_L) | Absorbance at λmax |
| 0.0 | 0.005 |
| 0.1 | 0.120 |
| 0.2 | 0.245 |
| 0.3 | 0.360 |
| 0.4 | 0.480 |
| 0.5 | 0.600 |
| 0.6 | 0.485 |
| 0.7 | 0.365 |
| 0.8 | 0.240 |
| 0.9 | 0.115 |
| 1.0 | 0.010 |
| Illustrative data for a 1:1 complex. |
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the ligands and their coordination to the metal center.[11] ¹H and ¹³C NMR spectra can confirm the structure of the ligand and show changes in chemical shifts upon complexation.[12] For paramagnetic complexes, the signals may be significantly broadened or shifted.[13]
Protocol: ¹H NMR Analysis of a Diamagnetic Complex
Procedure:
-
Dissolve a small amount of the purified complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record the ¹H NMR spectrum.
-
Compare the spectrum of the complex with that of the free ligand.
-
Analyze the changes in chemical shifts and coupling constants of the ligand protons to identify the coordination sites.
Data Presentation:
| Proton | Chemical Shift (δ) of Free Ligand (ppm) | Chemical Shift (δ) of Complex (ppm) | Δδ (ppm) |
| H-a | 7.25 | 7.50 | +0.25 |
| H-b | 6.90 | 7.10 | +0.20 |
| H-c | 8.10 | 8.50 | +0.40 |
| Illustrative data showing downfield shifts upon coordination. |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its composition and fragmentation pattern.[14] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of transition metal complexes.[15][16]
Protocol: ESI-MS Analysis
Procedure:
-
Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the charge of the complex.
-
Analyze the isotopic pattern of the molecular ion peak to confirm the presence of the transition metal.[17]
Data Presentation:
| Species | Calculated m/z | Observed m/z |
| [M + H]⁺ | 546.15 | 546.18 |
| [M + Na]⁺ | 568.13 | 568.16 |
| Illustrative data for a complex with molecular weight ~545 g/mol . |
Structural Determination
3.2.1. X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a transition metal complex.[18][19][20] It provides precise information about bond lengths, bond angles, and the overall coordination geometry.
Protocol: Single-Crystal X-ray Diffraction
Procedure:
-
Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[20]
-
Mount a suitable crystal on the goniometer of a diffractometer.
-
Collect the diffraction data by irradiating the crystal with monochromatic X-rays.
-
Process the data and solve the crystal structure using specialized software.
-
Refine the structural model to obtain the final atomic coordinates and geometric parameters.[19]
Data Presentation:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| M-L1 Bond Length (Å) | 2.105(2) |
| M-L2 Bond Length (Å) | 2.098(3) |
| L1-M-L2 Bond Angle (°) | 90.5(1) |
| Illustrative crystallographic data. |
Visualization of Experimental Workflows
Graphical representations of experimental workflows can aid in understanding the sequence of steps involved in the synthesis and characterization of transition metal complexes.
Caption: Workflow for Synthesis and Characterization.
Caption: Job's Plot Experimental Workflow.
Conclusion
The experimental procedures outlined in these application notes provide a robust framework for the synthesis and comprehensive characterization of transition metal complexes. A systematic application of these techniques is crucial for elucidating the structure-activity relationships of these compounds, which is of paramount importance for their development as therapeutic or diagnostic agents. The combination of synthetic chemistry with advanced analytical methods enables the rational design of novel metal-based drugs with improved efficacy and selectivity.
References
- 1. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands : Oriental Journal of Chemistry [orientjchem.org]
- 2. eolss.net [eolss.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. asdlib.org [asdlib.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Job plot - Wikipedia [en.wikipedia.org]
- 9. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.vu.lt [web.vu.lt]
- 14. Physical and analytical studies of transition metal complexes | PPTX [slideshare.net]
- 15. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 16. heffernlab.com [heffernlab.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene as a ligand for coordination chemistry
Application Notes and Protocols for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a compound widely known in the biomedical field as U0126, is a highly specific and potent inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1] While its application as a tool for studying cellular signaling pathways is well-established, its potential as a ligand in coordination chemistry is a largely unexplored area of research. This document provides an overview of the known properties of this compound and presents hypothetical protocols for its use as a ligand in the synthesis of novel metal complexes.
Introduction to this compound (U0126)
This compound is a synthetic organic molecule that has garnered significant attention for its ability to non-competitively inhibit MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. The primary application of U0126 is in cancer research and cellular biology to elucidate the roles of the MEK/ERK pathway.
From a coordination chemistry perspective, the molecule possesses multiple potential donor sites, making it an intriguing candidate for a multidentate ligand. These sites include the two primary amino groups on the butadiene backbone, the two amino groups on the phenyl rings, the two thioether sulfur atoms, and the two nitrile nitrogen atoms. The geometric arrangement of these donor atoms could allow for the formation of stable chelate rings with a variety of metal ions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Synonyms | U0126, U-0126 |
| Molecular Formula | C₁₈H₁₆N₆S₂ |
| Molecular Weight | 380.49 g/mol |
| CAS Number | 109511-58-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 200 mg/mL), poorly soluble in ethanol and water. |
| Purity | Typically >98% (by HPLC) |
Known Biological Application: MEK Inhibition
The most well-documented application of this compound is its role as a MEK1/2 inhibitor. The MAPK/ERK signaling pathway, which U0126 targets, is a critical regulator of cellular processes. The logical flow of this pathway and the point of inhibition by U0126 are illustrated in the diagram below.
Proposed Application in Coordination Chemistry
While no specific metal complexes of this compound have been reported in the literature, its structure suggests significant potential as a versatile ligand. The following sections outline hypothetical protocols for the synthesis and characterization of such complexes.
General Considerations for Ligand Behavior
-
Chelation: The presence of multiple donor atoms in close proximity could lead to the formation of stable 5- or 6-membered chelate rings with metal ions. For instance, coordination through a primary amine on the butadiene backbone and the adjacent thioether sulfur could form a 5-membered ring.
-
Bridging: The linear nature of the butadiene backbone and the presence of donor groups at both ends of the molecule could facilitate the formation of bridged polynuclear complexes or coordination polymers.
-
Hard-Soft Acid-Base (HSAB) Principle: The ligand possesses both hard (N-amino) and soft (S-thioether) donor atoms. This suggests that it could coordinate to a wide range of metal ions. Hard metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺) may preferentially bind to the nitrogen donors, while softer metal ions (e.g., Pd²⁺, Pt²⁺, Hg²⁺) may favor coordination with the sulfur donors.
Hypothetical Experimental Protocols
The following are proposed, not yet experimentally validated, protocols for the synthesis and characterization of metal complexes with this compound (L).
Proposed Synthesis of a Generic Metal Complex [M(L)Cl₂]
This protocol describes a general method for the synthesis of a metal complex with a 1:1 metal-to-ligand ratio.
Materials:
-
This compound (L)
-
A suitable metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or tetrahydrofuran)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (L) (1 mmol) in the chosen anhydrous solvent (20 mL).
-
In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in the same solvent (10 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
Observe for any color change or precipitation, which may indicate complex formation.
-
If no immediate reaction is observed, gently heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, slowly diffuse a non-coordinating, less polar solvent (e.g., diethyl ether or hexane) into the reaction mixture to induce crystallization.
-
Collect the resulting crystals by filtration, wash sparingly, and dry under vacuum.
The workflow for this proposed synthesis is depicted in the diagram below.
Proposed Characterization Methods
The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
| Technique | Expected Information |
| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of the N-H, C≡N, and C-S bonds upon coordination to the metal center. This can help identify the donor atoms involved in bonding. |
| UV-Vis Spectroscopy | Observation of new absorption bands in the visible region corresponding to d-d transitions of the metal ion in the ligand field, and charge-transfer bands between the metal and the ligand. |
| Nuclear Magnetic Resonance (NMR) | For diamagnetic complexes, changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the coordination environment. |
| Mass Spectrometry | Determination of the molecular weight of the complex and its fragmentation pattern, confirming the composition of the coordination compound. |
| Elemental Analysis | Provides the percentage composition of C, H, N, and S in the complex, which can be compared with the calculated values for the proposed formula to confirm its stoichiometry. |
| X-ray Crystallography | Provides unambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. This is the definitive method for structural characterization. |
| Magnetic Susceptibility | For paramagnetic complexes, this measurement provides information about the number of unpaired electrons on the metal ion, which can help in determining its oxidation state and coordination geometry. |
Potential Applications of Metal Complexes
Should the synthesis of metal complexes with this ligand be successful, they could be investigated for a variety of applications:
-
Catalysis: The complexes could be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, oxidations, or reductions.
-
Sensing: The presence of fluorogenic groups (aminophenyl) and potential for interaction with analytes could be exploited for the development of chemical sensors.
-
Materials Science: The ability to form coordination polymers could lead to new materials with interesting electronic or magnetic properties.
-
Bioinorganic Chemistry: The metal complexes could be tested for their biological activity, including as potential anticancer agents, to see if coordination enhances or modifies the known activity of the parent ligand.
Conclusion
This compound (U0126) is a compound with a well-defined role in biomedical research. Its potential as a ligand in coordination chemistry remains an untapped field. The protocols and characterization methods outlined here provide a foundational framework for researchers interested in exploring this novel area. The synthesis and study of metal complexes with this versatile ligand could lead to new discoveries in catalysis, materials science, and bioinorganic chemistry.
References
electrochemical applications of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, commonly known as U0126, is a highly specific and potent inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2.[1][2][3][4][5] Extensive research has focused on its utility in cell biology and pharmacology, particularly in the study of the Ras/Raf/MEK/ERK signaling pathway, which is crucial in cell proliferation, differentiation, and survival.[3][5] Despite its well-documented biological activity, a thorough review of current scientific literature reveals a notable absence of studies on its electrochemical applications. This document provides a summary of the known chemical and biological properties of U0126, a protocol for its use as a MEK1/2 inhibitor in cell culture, and a visualization of the signaling pathway it targets.
Chemical and Physical Properties
U0126 is a synthetic organic compound.[6] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | U-0126, MEK Inhibitor VI | [2] |
| CAS Number | 109511-58-2 | [1][2][3] |
| Molecular Formula | C₁₈H₁₆N₆S₂ | [3][6] |
| Molecular Weight | 380.5 g/mol | [3][6] |
| Appearance | White solid | [7] |
| Purity | ≥97% (UHPLC), ≥98% (HPLC) | [2][3][4] |
| Solubility | Soluble in DMSO (up to 200 mg/mL) | [2][4][7] |
| Storage | Store at -20°C | [2][4][7] |
Biological Applications: MEK1/2 Inhibition
The primary and most extensively studied application of U0126 is its role as a selective inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK signaling cascade.[1][3][4]
Mechanism of Action: U0126 exerts its inhibitory effect in a noncompetitive manner with respect to ATP.[2][4] It inhibits both the active and inactive forms of MEK1 and MEK2, thereby preventing the phosphorylation and subsequent activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] This blockade of the MAPK/ERK pathway has been shown to impact numerous cellular processes, including proliferation, apoptosis, and differentiation, making U0126 a valuable tool for studying these phenomena.
Antioxidant Properties: It is important to note that some studies have revealed that U0126 can also function as an antioxidant, protecting cells from oxidative stress independently of its MEK inhibition.[6][8][9] This dual functionality should be considered when interpreting experimental results.
Experimental Protocols
Protocol for MEK1/2 Inhibition in Cell Culture
This protocol provides a general guideline for using U0126 to inhibit MEK1/2 in a cellular context. Optimal conditions, including concentration and treatment duration, may vary depending on the cell type and experimental design.
Materials:
-
This compound (U0126)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of U0126 in DMSO. A common stock concentration is 10 mg/mL.[3]
-
For example, to prepare a 10 mg/mL solution, dissolve 10 mg of U0126 in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Solutions in DMSO are stable for up to 3 months when stored at -20°C.[7]
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment with U0126:
-
On the day of the experiment, dilute the U0126 stock solution to the desired final concentration in pre-warmed cell culture medium. A typical working concentration for cell culture assays is between 10-50 µM.[3]
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the U0126-treated samples.
-
Remove the existing medium from the cells and replace it with the medium containing U0126 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 2 hours to 24 hours), depending on the specific experimental goals.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To confirm the inhibition of MEK1/2 activity by assessing the phosphorylation status of ERK1/2.
-
Cell Proliferation Assays: (e.g., MTT, BrdU) to determine the effect of MEK1/2 inhibition on cell growth.
-
Apoptosis Assays: (e.g., TUNEL, caspase activity) to investigate the role of the MAPK/ERK pathway in cell survival.
-
-
Visualizations
MAPK/ERK Signaling Pathway Inhibition by U0126
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by U0126.
Caption: Inhibition of the MAPK/ERK signaling pathway by U0126.
Experimental Workflow for Assessing U0126 Efficacy
The diagram below outlines a typical workflow for evaluating the inhibitory effect of U0126 on ERK phosphorylation.
Caption: Workflow for U0126 efficacy testing via Western Blot.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Kinase-dependent Regulation of Monoamine Neurotransmitter Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. U0126 Compound Triggers Thermogenic Differentiation in Preadipocytes via ERK-AMPK Signaling Axis [mdpi.com]
- 8. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a compound also known as the MEK1/2 inhibitor U0126. This resource aims to help researchers improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound (U0126)?
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several factors can significantly impact the yield and purity of the final product. These include the purity of the starting materials (especially the diaminomaleonitrile derivative and 2-aminothiophenol), the choice of solvent, the reaction temperature, and the exclusion of atmospheric oxygen, as the thiol group is susceptible to oxidation.
Q3: I am observing a low yield of the desired product. What are the potential causes?
A3: Low yields can stem from several issues:
-
Impure Reactants: Use of impure starting materials can lead to side reactions and a lower yield of the target compound.
-
Oxidation of Thiol: The 2-aminothiophenol is prone to oxidation, which can be mitigated by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Temperature: The reaction may be temperature-sensitive. It is crucial to maintain the recommended temperature to favor the desired reaction pathway.
-
Incorrect Stoichiometry: An improper molar ratio of the reactants can result in incomplete conversion or the formation of undesired byproducts.
-
Isomerization and Cyclization: The product, U0126, can undergo isomerization and cyclization, leading to less active derivatives.[1] Proper workup and storage conditions are important to minimize these side reactions.
Q4: The final product appears discolored. What could be the reason?
A4: Discoloration, often appearing as a yellowish or brownish tint, can be due to impurities or degradation products. Oxidation of the aminophenylthio groups is a common cause. Purification by recrystallization or column chromatography should be performed to remove these colored impurities.
Q5: How can I confirm the identity and purity of my synthesized compound?
A5: Standard analytical techniques should be employed to verify the structure and purity of the synthesized this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Purity of starting materials is low. | Purify starting materials before use. Diaminomaleonitrile can be recrystallized. 2-Aminothiophenol should be distilled under reduced pressure if it appears discolored. |
| Reaction conditions are not optimal. | Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup. | |
| Inefficient stirring. | Ensure vigorous and uniform stirring throughout the reaction to maximize contact between reactants. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Lower the reaction temperature. High temperatures can promote side reactions and decomposition. |
| Presence of oxygen. | Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol. | |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but this should be determined empirically. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | Try different solvent systems for recrystallization. If recrystallization fails, column chromatography on silica gel is a recommended alternative. |
| Product is contaminated with starting materials. | Optimize the purification process. For column chromatography, a gradient elution might be necessary to separate the product from unreacted starting materials. | |
| Product Instability | Isomerization or cyclization upon storage. | Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage, consider keeping it at low temperatures (-20°C). |
Experimental Protocols
While a specific, detailed, publicly available protocol for the direct synthesis of this compound is not provided in the readily accessible literature, a general procedure based on the chemistry of diaminomaleonitrile (DAMN) is outlined below. Researchers should adapt and optimize this general method for their specific needs.
General Synthesis of Diaminomaleonitrile Derivatives:
Diaminomaleonitrile (DAMN) is a versatile building block for various heterocyclic compounds.[2] Its synthesis from hydrogen cyanide is a known process, often catalyzed by a base in a polar aprotic solvent like DMSO or DMF.
General Reaction for Thiol Addition to a Butadiene Precursor:
A plausible synthetic route involves the reaction of a suitable di-substituted diaminomaleonitrile precursor with 2-aminothiophenol.
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer, a condenser, and an inlet for an inert gas is charged with the diaminomaleonitrile derivative and a suitable solvent (e.g., ethanol, DMF).
-
Addition of Reactant: 2-Aminothiophenol is added to the solution, and the mixture is heated to a specific temperature (to be optimized, likely in the range of 50-80 °C).
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: General synthesis pathway for the target compound.
References
Technical Support Center: Purification of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a compound commonly known as the MEK1/MEK2 inhibitor, U0126.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound (U0126)?
A1: U0126 is typically a white to light brown or beige solid. It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 200 mg/mL and has limited solubility in ethanol and methanol.[1][2][3] Commercially available U0126 is often reported with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3]
Q2: What are the general approaches for purifying crude U0126?
A2: The primary methods for purifying U0126, based on its chemical structure (aromatic amines, polar functional groups), are recrystallization and column chromatography. The choice of method depends on the impurity profile and the scale of the purification.
Q3: Are there any known stability issues to consider during purification?
A3: While specific stability data during purification is not widely published, compounds with amino and thioether functionalities can be susceptible to oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible and to avoid prolonged exposure to strong light and high temperatures.
Q4: How can the purity of U0126 be assessed?
A4: The most common method for assessing the purity of U0126 is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fraction purity during column chromatography.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent is not polar enough to dissolve the highly polar U0126 molecule.
-
Troubleshooting Steps:
-
Select a more polar solvent: Given its high solubility in DMSO, consider using a high-boiling point polar aprotic solvent for recrystallization, although removal of residual DMSO can be challenging.
-
Use a solvent mixture: A mixture of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is poorly soluble) can be effective. For example, dissolving the compound in a minimal amount of hot DMSO or N,N-Dimethylformamide (DMF) and then slowly adding a less polar solvent like ethanol or isopropanol until turbidity is observed, followed by cooling.
-
Consider acidic conditions: For compounds containing basic amino groups, recrystallization from a dilute organic acid solution (e.g., acetic acid in a co-solvent) can sometimes be effective, as it forms a more soluble salt which then crystallizes upon cooling or pH adjustment.[4]
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated to a high degree, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of the "good" solvent to the hot solution to reduce the saturation level.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.
-
Seeding: Introduce a tiny crystal of pure U0126 to the cooled solution to induce crystallization.
-
Issue 3: The resulting crystals are colored, indicating the presence of impurities.
-
Possible Cause: Colored impurities are co-crystallizing with the product. These may be oxidation byproducts.
-
Troubleshooting Steps:
-
Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Repeat recrystallization: A second recrystallization may be necessary to achieve the desired purity and color.
-
Column Chromatography
Issue 1: The compound does not move from the origin (streaking) on the silica gel column.
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar U0126. The multiple amino groups can also lead to strong interactions with the acidic silica gel.
-
Troubleshooting Steps:
-
Increase mobile phase polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
-
Add a basic modifier: To counteract the acidic nature of silica gel and reduce tailing of basic compounds, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[5]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a reverse-phase silica gel (C18) if normal phase chromatography is problematic.
-
Issue 2: Poor separation of the desired compound from impurities.
-
Possible Cause: The polarity of the mobile phase is not optimized for the specific impurity profile.
-
Troubleshooting Steps:
-
Optimize the solvent system using TLC: Before running the column, test various solvent systems with different polarities on a TLC plate to find the eluent that provides the best separation between your product and the impurities.
-
Use a gradient elution: Start with a less polar mobile phase and gradually increase its polarity during the chromatography run. This can help to first elute less polar impurities and then the more polar product.
-
Experimental Protocols
General Protocol for Column Chromatography Purification of U0126
This is a generalized protocol based on common practices for purifying polar, aromatic amines. Optimization will be required based on the specific impurity profile of the crude material.
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common starting point.
-
Mobile Phase Selection:
-
A common solvent system for polar compounds is a mixture of a non-polar solvent and a polar solvent, such as Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / Hexane.
-
Start with a low polarity mixture (e.g., 98:2 DCM/MeOH) and gradually increase the polarity based on TLC analysis.
-
To prevent streaking, consider adding a small amount of triethylamine or ammonium hydroxide (e.g., 0.5%) to the mobile phase.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude U0126 in a minimum amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for compounds with low solubility in the mobile phase, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution).
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing U0126.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified solid.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Key Parameters to Control |
| Recrystallization | >98% (HPLC) | Solvent choice, cooling rate, initial purity |
| Column Chromatography | >99% (HPLC) | Stationary phase, mobile phase composition, gradient |
Visualization of Experimental Workflow
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a potent MEK inhibitor. The information is designed to assist researchers in identifying and resolving common issues encountered during the synthesis, ensuring a higher success rate and product purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the diaminomaleonitrile and 2-aminothiophenol are of high purity. Impurities in the starting materials can interfere with the reaction.
-
Reaction Conditions: The reaction is sensitive to atmospheric oxygen. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis to prevent the oxidation of 2-aminothiophenol.
-
Solvent Choice: The choice of solvent is critical. While various solvents can be used, ensure it is anhydrous and appropriate for the reaction temperature.
-
Temperature Control: Monitor and control the reaction temperature closely. Deviations from the optimal temperature can lead to the formation of side products or decomposition of the desired product.
-
Stoichiometry: A slight excess of 2-aminothiophenol may be beneficial to drive the reaction to completion. Experiment with molar ratios to find the optimal balance.
-
Issue 2: Product Discoloration (e.g., brown or black solid)
-
Question: The isolated product is a discolored solid (e.g., brown or black) instead of the expected color. What causes this and how can I obtain a purer product?
-
Answer: Discoloration of the final product is often indicative of impurities, which can arise from:
-
Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol is susceptible to oxidation, which can form disulfides and other colored byproducts. As mentioned, maintaining an inert atmosphere is critical. The use of freshly distilled or purified 2-aminothiophenol is also recommended.
-
Polymerization of Diaminomaleonitrile: Diaminomaleonitrile can undergo self-polymerization, especially at elevated temperatures, leading to colored polymeric impurities.
-
Side Reactions: Other side reactions can lead to colored impurities. Careful control of reaction parameters and a robust purification strategy are essential.
Purification Tip: Column chromatography is an effective method for removing colored impurities. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can yield a product of high purity.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product and remove persistent impurities. What purification strategies are recommended?
-
Answer: Purifying this compound can be challenging due to the presence of closely related byproducts. The following techniques can be employed:
-
Column Chromatography: This is the most effective method. A step-gradient or linear gradient elution can help in separating the desired product from impurities. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system.
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent can be an effective final purification step to remove minor impurities.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some side products before proceeding to more advanced purification techniques.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the reaction of diaminomaleonitrile with two equivalents of 2-aminothiophenol. The reaction proceeds via a nucleophilic addition of the thiol group to the nitrile groups of diaminomaleonitrile, followed by rearrangement.
Q2: What are the most common side reactions to be aware of?
A2: The primary side reactions of concern are:
-
Oxidation of 2-aminothiophenol: This leads to the formation of disulfide-linked impurities.
-
Self-polymerization of diaminomaleonitrile: This can occur under thermal stress.
-
Formation of mono-adduct: Incomplete reaction can result in the formation of a product where only one molecule of 2-aminothiophenol has added to the diaminomaleonitrile.
-
Cyclization Reactions: Intramolecular cyclization reactions involving the amino and nitrile groups are possible, leading to heterocyclic byproducts.
Q3: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A3: A combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify byproducts.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -C≡N, C=C).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Impure starting materials, presence of oxygen, incorrect solvent, improper temperature control, incorrect stoichiometry. | Use high-purity reagents, maintain an inert atmosphere, use anhydrous solvent, precisely control temperature, optimize molar ratios. |
| Product Discoloration | Oxidation of 2-aminothiophenol, polymerization of diaminomaleonitrile, side reactions. | Maintain inert atmosphere, use fresh 2-aminothiophenol, control temperature, purify via column chromatography. |
| Purification Difficulty | Presence of closely related byproducts. | Utilize column chromatography with an optimized solvent system, consider recrystallization for the final step. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound can be adapted from the seminal work by Duncia et al. in Bioorganic & Medicinal Chemistry Letters (1998). Researchers should consult this primary literature for precise experimental conditions. A general outline is provided below.
General Synthetic Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve diaminomaleonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Add a solution of 2-aminothiophenol (at least two molar equivalents) in the same solvent to the reaction mixture.
-
The reaction may be stirred at room temperature or gently heated, depending on the specific protocol. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The crude product is then purified, most commonly by silica gel column chromatography, to yield the desired this compound.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Characterization of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, commonly known as U0126.
Frequently Asked Questions (FAQs)
Q1: What are the common synonyms for this compound?
A1: This compound is most commonly known as U0126. Other synonyms include:
-
1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene[1]
-
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile[1]
-
MEK Inhibitor VI[2]
Q2: What is the primary mechanism of action of U0126?
A2: U0126 is a potent and highly selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[3][4] It functions by binding to MEK1/2 and preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3]
Q3: What are the recommended storage conditions for U0126?
A3: U0126 should be stored at -20°C in a desiccated environment.[5] When stored as a lyophilized powder, it is stable for up to 24 months.[5] Once in solution, it is recommended to use it within 3 months to maintain potency.[3][5] Aliquoting the solution is advised to avoid multiple freeze-thaw cycles.[5]
Q4: What is the solubility of U0126?
A4: U0126 is soluble in DMSO at concentrations up to 200 mg/mL.[2] It is also soluble in methanol.[5]
Q5: Is U0126 stable in solution?
A5: U0126 is noted to be unstable in solution, and it is recommended to reconstitute it just prior to use. Repeated freeze-thaw cycles can lead to degradation of the inhibitor.[5]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Poor peak shape or peak splitting in reverse-phase HPLC.
Possible Causes & Solutions:
-
Sample Overload: The concentration of the sample injected onto the column is too high, leading to peak fronting or tailing.
-
Solution: Dilute the sample and re-inject.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amino groups on the molecule, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH. Given the presence of basic amino groups, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid or trifluoroacetic acid) may improve peak shape by ensuring consistent protonation.
-
-
Column Degradation: The stationary phase of the column may be degraded.
-
Solution: Replace the column with a new one of the same type.
-
-
Geometric Isomers: The compound exists as Z,Z-, Z,E-, and E,E-isomers, which may separate under certain chromatographic conditions.[6]
-
Solution: If isomer separation is not desired, consider using a mobile phase or column that minimizes this separation. If separation is intended, optimize the method to achieve baseline resolution of the isomers.
-
Problem: Inconsistent retention times.
Possible Causes & Solutions:
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
-
Temperature Variations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Column Equilibration: The column may not be properly equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time before injecting the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Broad or poorly resolved peaks in the ¹H NMR spectrum.
Possible Causes & Solutions:
-
Sample Aggregation: The compound may be aggregating in the NMR solvent.
-
Solution: Try a different deuterated solvent (e.g., DMSO-d6, Methanol-d4). You can also try acquiring the spectrum at an elevated temperature to reduce aggregation.
-
-
Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Purify the sample further. You can also add a small amount of a chelating agent like EDTA to the NMR tube.
-
-
Chemical Exchange: Protons on the amino groups may be undergoing chemical exchange with residual water in the solvent, leading to broad signals.
-
Solution: Use a freshly opened ampule of high-purity deuterated solvent. Adding a small drop of D₂O to the NMR tube can sometimes sharpen other peaks by exchanging the labile amine protons.
-
Problem: Complex aromatic region that is difficult to interpret.
Possible Causes & Solutions:
-
Signal Overlap: The signals from the two aminophenylthio groups may overlap, making interpretation difficult.
-
Solution: Acquire a 2D NMR spectrum, such as a COSY or HSQC experiment, to help resolve the overlapping signals and assign the proton and carbon resonances.
-
-
Presence of Isomers: The presence of Z,E- or E,E-isomers in addition to the Z,Z-isomer can lead to a more complex spectrum.[6]
-
Solution: If possible, purify the sample to obtain a single isomer. Alternatively, use 2D NMR techniques to identify the signals corresponding to each isomer.
-
Mass Spectrometry (MS)
Problem: Difficulty obtaining a clear molecular ion peak.
Possible Causes & Solutions:
-
In-source Fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer.
-
Solution: Use a softer ionization technique, such as electrospray ionization (ESI) with optimized source parameters (e.g., lower cone voltage or capillary temperature).
-
-
Poor Ionization: The compound may not be ionizing efficiently.
-
Solution: Adjust the mobile phase for LC-MS analysis. Adding a small amount of an acid (like formic acid for positive mode) or a base (like ammonium hydroxide for negative mode) can improve ionization efficiency.
-
Problem: Unexpected fragments in the mass spectrum.
Possible Causes & Solutions:
-
Degradation Products: The sample may have degraded during storage or sample preparation.
-
Solution: Analyze a freshly prepared sample. Consider potential degradation pathways, such as oxidation of the thioether or amino groups, and look for corresponding mass fragments.
-
-
Reaction with Solvents: The compound may react with certain solvents.
-
Solution: Ensure that the solvents used for sample preparation and analysis are inert.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₆S₂ | [3] |
| Molecular Weight | 380.5 g/mol | [3] |
| Purity (by HPLC) | ≥97% | [3] |
| Solubility in DMSO | up to 200 mg/mL | [2] |
| IC₅₀ for MEK1 | 72 nM | [2] |
| IC₅₀ for MEK2 | 58 nM | [2] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a 10 mM stock solution of U0126 in DMSO.
-
Materials:
-
U0126 (lyophilized powder)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of lyophilized U0126 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out 5 mg of U0126 powder.
-
Add 1.31 mL of anhydrous DMSO to the 5 mg of U0126 to achieve a 10 mM concentration.[5]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[5]
-
Protocol 2: General HPLC Method for Purity Analysis
Note: This is a general starting point for method development. Optimization will likely be required.
-
Objective: To determine the purity of a U0126 sample by reverse-phase HPLC.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample diluent: DMSO or a mixture of Acetonitrile and Water
-
-
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Prepare a sample solution of U0126 at a concentration of approximately 1 mg/mL in the sample diluent.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to the initial conditions and re-equilibrate for 5 minutes before the next injection.
-
Monitor the elution at a suitable wavelength (a UV scan of the compound will help determine the optimal wavelength, likely in the 254-350 nm range).
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Visualizations
References
overcoming solubility issues with 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (also known as U0126).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO at concentrations up to 200 mg/mL.[1][2] For most cell culture applications, a working concentration of 10-50 µM is used.[3]
Q2: I am observing poor solubility in aqueous solutions. Is this expected?
A2: Yes, this is expected. This compound is very poorly soluble in water and ethanol.[2] Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous medium.
Q3: My compound is a white to off-white solid. Is this the correct appearance?
A3: Yes, the typical appearance of this compound is a white or off-white solid.[1][2]
Q4: I have purchased "U0126 ethanolate." What does this mean?
A4: "U0126 ethanolate" indicates that the compound may contain ethanol as a solvent of crystallization.[4] This should not significantly affect the biological activity of the compound, but it is important to consider the adjusted molecular weight for precise concentration calculations. Always refer to the lot-specific certificate of analysis provided by the supplier.
Q5: Are there any stability concerns with solutions of this compound?
A5: Yes, solutions of this compound in DMSO may be stored at -20°C for up to 3 months.[1] Some suppliers recommend that stock solutions in DMSO should be used within a month. It is also noted that the compound is unstable in solution and should be reconstituted just prior to use.[5] Acidic solutions may exhibit weaker inhibitory activity.
Q6: I noticed that in some solvents, the compound might exist as a mixture of isomers. Does this impact my experiments?
A6: It has been reported that in protic solvents, including DMSO which can contain water, this compound may exist as a mixture of isomers. However, this phenomenon is not believed to affect its overall biological activity.[4]
Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | >10 mg/mL to 200 mg/mL | Recommended solvent for stock solutions.[1][2][3][5][6] |
| Water | Very poorly soluble (estimated 10-50 µL) | Not a recommended primary solvent.[2] |
| Ethanol | Very poorly soluble | Not a recommended primary solvent.[2] |
Troubleshooting Guide for Solubility Issues
If you are encountering solubility issues with this compound, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols for Enhancing Solubility
Should the standard protocol of dissolving in DMSO prove insufficient for your specific application, more advanced techniques can be employed. These methods are generally aimed at improving the solubility of poorly water-soluble compounds for drug development and may require specialized equipment and formulation expertise.
1. Co-solvency
This technique involves using a mixture of solvents to increase the solubility of a lipophilic compound.[7][8]
-
Protocol:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent in which it has higher solubility (e.g., N,N-dimethylformamide - DMF, though toxicity should be considered for biological experiments).
-
Gradually add your aqueous buffer to the organic stock solution with constant stirring.
-
Monitor for any signs of precipitation.
-
The final concentration of the organic co-solvent should be kept to a minimum and tested for its effect on the experimental system.
-
2. pH Adjustment
While the structure of this compound contains basic amine groups, acidic solutions have been noted to decrease its inhibitory activity. Therefore, pH adjustment should be approached with caution.
-
Protocol:
-
Prepare a stock solution in DMSO.
-
Dilute the stock solution in a series of buffers with slightly varying pH values (e.g., pH 7.2, 7.4, 7.6) to determine if a small change in pH improves solubility without compromising activity.
-
Visually inspect for precipitation and assess the biological activity in your assay.
-
3. Use of Surfactants (Micellar Solubilization)
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
-
Protocol:
-
Prepare a solution of a non-ionic surfactant (e.g., Tween® 80 or Cremophor® EL) in your aqueous buffer at a concentration above its critical micelle concentration.
-
Add the DMSO stock solution of this compound to the surfactant solution with gentle mixing.
-
Allow the mixture to equilibrate.
-
As with co-solvents, the final concentration of the surfactant should be minimized and tested for any effects on your experimental model.
-
4. Nanotechnology Approaches
For advanced drug delivery applications, formulating the compound into nanoparticles can significantly enhance its solubility and dissolution rate.[7][9] This typically involves techniques such as:
-
Nanosuspensions: Dispersions of the pure drug in a liquid medium with a particle size in the nanometer range.
-
Nanoemulsions: Oil-in-water emulsions where the compound is dissolved in the oil phase, and the droplet size is in the nanometer range.
These methods require specialized equipment and formulation development.
Caption: General experimental workflow for solubilization.
References
- 1. 1,4-Diamino-2,3-dicyano-1,4-bis[2-aminophenylthio]butadiene_上海惠诚生物科技有限公司 试剂,标准品,蛋白 [47.90.42.22]
- 2. U0126 – Reagents Direct [reagentsdirect.com]
- 3. invivogen.com [invivogen.com]
- 4. labshake.com [labshake.com]
- 5. U0126 [sigmaaldrich.com]
- 6. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Metal Complexation Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of metal complexation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during metal complexation experiments in a question-and-answer format.
Question: Why is the yield of my metal complex unexpectedly low?
Answer:
Low yields in metal complexation reactions can stem from several factors, ranging from reaction equilibrium to procedural losses.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Incomplete Reaction | The reaction may not have reached completion due to equilibrium limitations, insufficient reaction time, or inappropriate temperature.[1] | - Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached equilibrium. - Optimize Temperature: Systematically vary the reaction temperature. Some complexations are thermodynamically favored at lower temperatures, while others require heat to overcome kinetic barriers.[3] - Increase Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of one reactant can shift the equilibrium towards the product. |
| Side Reactions | Unwanted side reactions can consume reactants or the metal complex itself.[1] This can include hydrolysis of the ligand or metal salt, or oxidation of a sensitive metal center. | - Control pH: Use a buffer to maintain the optimal pH for complexation, preventing protonation of the ligand or formation of metal hydroxides.[4] - Inert Atmosphere: If the metal or ligand is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Precipitation of Reactants or Product | The metal salt, ligand, or the resulting complex may have low solubility in the chosen solvent, causing it to precipitate out of solution.[4] | - Solvent Screening: Test a range of solvents with different polarities. Sometimes a solvent mixture provides the ideal solubility for all components.[6] - Change the Counter-ion: The counter-ion of the metal salt can significantly affect solubility. |
| Product Loss During Workup | The metal complex may be lost during purification steps such as filtration, extraction, or chromatography.[2] | - Minimize Transfer Steps: Each transfer of the product from one container to another can result in loss. - Optimize Purification: Ensure the chosen purification method is suitable for the complex's properties (e.g., solubility, stability on silica gel). |
| Decomposition of the Complex | The metal complex may be unstable under the reaction or isolation conditions, leading to decomposition.[7] | - Analyze for Decomposition Products: Use techniques like NMR or mass spectrometry to identify any degradation products, which can provide clues about the decomposition pathway. - Modify Ligand Structure: A more rigid or chelating ligand can enhance the stability of the complex. |
Question: My reaction mixture turned cloudy or a precipitate formed unexpectedly. What should I do?
Answer:
Unexpected precipitation is a common issue in metal complexation, often indicating a problem with solubility or a side reaction.[4]
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Low Solubility of Reactants | The metal salt or the ligand may not be fully soluble in the reaction solvent at the concentrations used. | - Select a Different Solvent: Experiment with solvents in which both the metal salt and ligand are known to be soluble.[6] - Heat the Mixture: Gently heating the reaction mixture can sometimes increase the solubility of the reactants. - Use a More Soluble Salt: Consider using a metal salt with a different counter-ion that has better solubility. |
| Formation of an Insoluble Complex | The desired metal complex itself may be insoluble in the reaction solvent. | - Change the Solvent System: If the complex is the desired product, you can use this insolubility to your advantage for purification by filtration. Otherwise, a different solvent or solvent mixture is needed. |
| Metal Hydroxide Precipitation | If the pH of the reaction mixture is too high, the metal ions may precipitate as metal hydroxides.[8] | - Control pH: Buffer the reaction solution to a pH where the free metal ion is stable and the ligand is in the desired protonation state.[4] |
| Formation of an Insoluble Salt | A side reaction could be forming an insoluble salt. For example, if your ligand is a salt, its counter-ion might form an insoluble salt with the metal ion. | - Analyze the Precipitate: Isolate and analyze the precipitate to identify its composition. This will help you understand the source of the problem. |
Question: The color of my reaction is different from what I expected. What does this indicate?
Answer:
The color of a transition metal complex is due to d-d electronic transitions, and is sensitive to the coordination environment of the metal ion.[9] An unexpected color can indicate that the desired complex has not formed, or that an unintended species is present.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Incorrect Coordination Geometry | The ligand may be binding to the metal in a different stoichiometry or geometry than anticipated, resulting in a different color. | - Confirm Stoichiometry: Use techniques like Job's plot or the mole-ratio method to determine the metal-to-ligand ratio. - Spectroscopic Analysis: Use techniques like UV-Vis or NMR spectroscopy to probe the coordination environment of the metal. |
| Change in Metal Oxidation State | The metal center may have been oxidized or reduced, leading to a different complex with a different color. | - Use Redox-Stable Conditions: If your metal is susceptible to redox reactions, consider using degassed solvents and performing the reaction under an inert atmosphere.[5] - Check for Impurities: Impurities in the reactants or solvent could be acting as unwanted oxidizing or reducing agents. |
| Solvent Coordination | The solvent molecules may be coordinating to the metal center, influencing the electronic structure and thus the color of the complex.[6] | - Use Non-Coordinating Solvents: If solvent coordination is suspected, try using a less coordinating solvent. |
| Product Decomposition | The final product may be decomposing, leading to a color change over time.[10] | - Monitor Reaction Over Time: Take aliquots of the reaction mixture at different time points and analyze them to see if the color change is time-dependent. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my metal complexation reaction?
The ideal solvent should dissolve both the metal salt and the ligand, but not coordinate so strongly to the metal ion that it prevents the ligand from binding.[6] It's often a process of empirical screening. Start with solvents where your reactants are known to be soluble. If solubility is an issue, consider solvent mixtures. The dielectric constant of the solvent can also play a role in the stability of the resulting complex.[3]
Q2: What is the importance of pH in metal complexation?
pH is a critical parameter. It determines the protonation state of the ligand, which can affect its ability to bind to the metal.[4] For example, many ligands are weak bases and will be protonated at low pH, preventing them from coordinating to the metal. Conversely, at high pH, many metal ions will precipitate as hydroxides.[8] Therefore, it is often necessary to buffer the reaction mixture at an optimal pH.
Q3: What is the chelate effect?
The chelate effect refers to the enhanced stability of a metal complex containing a chelating ligand (a ligand that binds to the metal through two or more donor atoms) compared to a similar complex with monodentate ligands. This increased stability is primarily due to a favorable entropy change upon complexation.
Q4: How can I determine the stoichiometry of my metal-ligand complex?
Common methods for determining the stoichiometry of a metal-ligand complex in solution include the method of continuous variations (Job's plot) and the mole-ratio method.[11][12] Both of these techniques utilize a physical property that changes upon complex formation, such as UV-Vis absorbance, and relate it to the mole fractions of the metal and ligand.
Experimental Protocols
Determining Metal-Ligand Stoichiometry using Job's Plot (Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex in solution by measuring a physical property (e.g., absorbance) of a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.[13][14]
Materials:
-
Stock solution of the metal salt (e.g., 1 mM)
-
Stock solution of the ligand (e.g., 1 mM) in the same solvent
-
Spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in different ratios, while keeping the total volume and total moles of metal + ligand constant. A typical set of solutions might be:
Solution # Volume of Metal Stock (mL) Volume of Ligand Stock (mL) Mole Fraction of Ligand (X_L) 1 9.0 1.0 0.1 2 8.0 2.0 0.2 3 7.0 3.0 0.3 4 6.0 4.0 0.4 5 5.0 5.0 0.5 6 4.0 6.0 0.6 7 3.0 7.0 0.7 8 2.0 8.0 0.8 9 1.0 9.0 0.9 -
Allow the solutions to equilibrate for a sufficient amount of time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. If the λ_max is not known, it should be determined beforehand by scanning the spectrum of a solution containing the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand (X_L).
-
The plot will consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For example, a maximum at X_L = 0.5 indicates a 1:1 complex, while a maximum at X_L = 0.67 indicates a 1:2 (metal:ligand) complex.[15]
Sample Data Table for Job's Plot: [16]
| Mole Fraction of Ligand (X_L) | Absorbance at λ_max |
| 0.1 | 0.12 |
| 0.2 | 0.24 |
| 0.3 | 0.36 |
| 0.4 | 0.48 |
| 0.5 | 0.60 |
| 0.6 | 0.48 |
| 0.7 | 0.36 |
| 0.8 | 0.24 |
| 0.9 | 0.12 |
Determining Metal-Ligand Stoichiometry using the Mole-Ratio Method
In this method, the concentration of one component (usually the metal) is held constant while the concentration of the other component (the ligand) is systematically varied.[11][12]
Materials:
-
Stock solution of the metal salt (e.g., 1 mM)
-
Stock solution of the ligand (e.g., 10 mM)
-
Spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of solutions, each containing the same concentration of the metal ion, but with increasing concentrations of the ligand.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole ratio of ligand to metal.
-
The plot will show an initial linear increase in absorbance as the complex forms, followed by a plateau or a change in slope once all the metal has been complexed. The point of intersection of the two linear portions of the curve gives the stoichiometry of the complex.[12]
Sample Data Table for Mole-Ratio Method: [3]
| Mole Ratio (Ligand/Metal) | Absorbance at λ_max |
| 0.5 | 0.15 |
| 1.0 | 0.30 |
| 1.5 | 0.45 |
| 2.0 | 0.60 |
| 2.5 | 0.61 |
| 3.0 | 0.62 |
| 3.5 | 0.62 |
| 4.0 | 0.61 |
Characterizing Binding Affinity with Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[17][18]
Procedure:
-
Sample Preparation:
-
Prepare the metal and ligand solutions in the same buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter cell.[18]
-
Accurately determine the concentrations of your metal and ligand solutions.
-
-
Experimental Setup:
-
Load the metal solution into the sample cell and the ligand solution into the titration syringe.
-
Set the experimental temperature.
-
Define the injection parameters (number of injections, volume of each injection, and spacing between injections).
-
-
Data Collection:
-
Perform an initial injection to account for any diffusion from the syringe into the cell.
-
The instrument will then automatically perform the series of injections, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the peaks in the raw data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (K_a, ΔH, and n).[17]
-
Investigating Complexation with NMR Titration
NMR titration can provide information about the stoichiometry and stability constant of a metal-ligand complex by monitoring the chemical shift changes of the ligand's protons upon addition of the metal ion.[14]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the ligand in a suitable deuterated solvent.
-
Prepare a stock solution of the metal salt in the same deuterated solvent.
-
-
NMR Experiment:
-
Acquire a ¹H NMR spectrum of the free ligand.
-
Add small aliquots of the metal salt solution to the NMR tube containing the ligand solution.
-
Acquire a ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.
-
-
Data Analysis:
-
Monitor the chemical shift changes of specific ligand protons that are sensitive to metal binding.
-
Plot the change in chemical shift (Δδ) as a function of the metal-to-ligand molar ratio.
-
The resulting binding curve can be fitted to an appropriate binding equation to determine the stability constant (K) and the stoichiometry of the complex.
-
Data Presentation
Table of Representative Stability Constants (log K) at 25°C: [8][13]
| Metal Ion | Ligand | Solvent | log K₁ | log K₂ |
| Cu²⁺ | Ammonia | Water | 4.15 | 3.50 |
| Ni²⁺ | Ammonia | Water | 2.80 | 2.25 |
| Ag⁺ | Cyanide | Water | 20.48 | 21.7 |
| Fe³⁺ | Thiocyanate | Water | 3.02 | 2.28 |
| Co²⁺ | Glycine | Water | 4.63 | 3.69 |
Visualizations
Caption: Troubleshooting decision tree for low-yield metal complexation reactions.
Caption: General workflow for optimizing metal complexation synthesis.
References
- 1. How to Increase Student Confidence In Stoichiometry with Mole Tables - The Chemistry Particle [thechemistryparticle.com]
- 2. flinnsci.com [flinnsci.com]
- 3. scispace.com [scispace.com]
- 4. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colour/luminescence changes of transition metal complexes induced by gaseous small molecules for monitoring reaction progress and environmental change ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01822B [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. global.oup.com [global.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. cbgp.upm.es [cbgp.upm.es]
- 17. m.youtube.com [m.youtube.com]
- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
troubleshooting unexpected spectroscopic results for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
Welcome to the technical support center for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (also known as U0126). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected spectroscopic results during their experiments.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific compound, the following tables summarize the predicted spectroscopic data based on its chemical structure and general principles of spectroscopy. These tables can serve as a baseline for evaluating your experimental results.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-NH₂ | ~5.0 - 6.0 | Broad singlet | Chemical shift can be highly variable depending on concentration and residual water. |
| Butadiene-NH₂ | ~7.0 - 8.0 | Broad singlet | Likely to be deshielded due to conjugation and potential intramolecular hydrogen bonding. |
| Aromatic C-H | ~6.5 - 7.5 | Multiplet | Complex splitting pattern expected due to the disubstituted aromatic rings. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Aromatic C-N | ~140 - 150 | |
| Aromatic C-S | ~110 - 125 | |
| Aromatic C-H | ~115 - 135 | |
| Butadiene C-N | ~150 - 160 | Highly deshielded due to electronegative nitrogen and conjugation. |
| Butadiene C-CN | ~100 - 110 | |
| Cyano (-CN) | ~115 - 125 |
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amino) | 3200 - 3500 | Medium, Broad | Two bands may be observed for the primary amines. Broadening is due to hydrogen bonding. |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium, Sharp | Conjugation with the butadiene system may slightly lower the frequency. |
| C=C Stretch (Butadiene) | 1600 - 1650 | Medium to Strong | Conjugation affects the position and intensity. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |
| C-N Stretch | 1250 - 1350 | Medium | |
| C-S Stretch | 600 - 800 | Weak | Often difficult to assign. |
Table 4: Predicted UV-Visible Absorption
| Chromophore | Predicted λmax (nm) | Notes |
| Extended π-system | > 300 | The extensive conjugation of the molecule is expected to result in strong absorption in the UV-A or even the visible region. The exact maximum is solvent-dependent. |
Table 5: Predicted Mass Spectrometry Fragments (Electron Ionization)
| m/z | Possible Fragment | Notes |
| 380 | [M]⁺ | Molecular ion peak. |
| 258 | [M - C₆H₆N₂S]⁺ | Loss of one aminophenylthio group. |
| 124 | [C₆H₆NS]⁺ | Aminophenylthio fragment. |
| 108 | [C₆H₆N]⁺ | Aniline fragment. |
| 77 | [C₆H₅]⁺ | Phenyl fragment. |
Troubleshooting Guides and FAQs
¹H NMR Spectroscopy
Q1: Why are the amino (-NH₂) proton signals broader than expected or not visible at all?
A1:
-
Chemical Exchange: Amine protons are acidic and can exchange with residual water or acidic impurities in the NMR solvent (e.g., CDCl₃). This exchange can broaden the signals significantly or even cause them to disappear.
-
Hydrogen Bonding: Intermolecular hydrogen bonding can also lead to peak broadening. The extent of broadening can be dependent on the concentration of the sample.
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of adjacent proton signals.
Troubleshooting Steps:
-
Use a dry NMR solvent: Ensure your solvent is anhydrous.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The amine proton signals should disappear, confirming their identity.
-
Vary the concentration: Acquire spectra at different concentrations to assess the impact of intermolecular hydrogen bonding.
-
Use DMSO-d₆: This solvent can sometimes sharpen -NH₂ signals due to its ability to disrupt intermolecular hydrogen bonding and slow down exchange rates.
Q2: The aromatic region of my ¹H NMR spectrum is a complex, unresolved multiplet. How can I simplify it?
A2:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and may resolve the overlapping signals.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify coupled proton systems within the aromatic region, aiding in the assignment of individual resonances.
Infrared (IR) Spectroscopy
Q1: The nitrile (C≡N) peak in my IR spectrum is weaker than expected or shifted. What could be the cause?
A1:
-
Conjugation: The nitrile groups in this molecule are conjugated with the diene system. This electronic interaction can sometimes reduce the intensity of the C≡N stretch and shift it to a lower wavenumber (below 2230 cm⁻¹).[1]
-
Symmetry: While not perfectly symmetrical, if the molecule adopts a conformation in the solid state that reduces the change in dipole moment during the nitrile stretch, the peak intensity could be diminished.
Troubleshooting Steps:
-
Compare with similar compounds: If possible, analyze a similar conjugated nitrile to see if the peak intensity is comparable.
-
Ensure proper sample preparation: For KBr pellets, ensure the sample is well-ground and homogeneously mixed. For thin films, ensure a uniform film thickness.
Q2: I am seeing a very broad absorption in the 3200-3500 cm⁻¹ region. How can I be sure it's from the amino groups?
A2: This broadness is characteristic of N-H stretching vibrations involved in hydrogen bonding.[2] To confirm, you can try to acquire the spectrum in a non-polar solvent at a very low concentration. This may reduce intermolecular hydrogen bonding and result in sharper N-H bands. However, the solubility of the compound may be a limiting factor.
Mass Spectrometry
Q1: I am not observing the molecular ion peak at m/z 380. Why?
A1:
-
Fragmentation: The molecular ion may be unstable under the ionization conditions (e.g., Electron Ionization) and fragment readily.
-
Ionization Method: Consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause extensive fragmentation and more likely to show the molecular ion or a protonated/adduct ion.
Troubleshooting Steps:
-
Optimize ionization source conditions: Lower the ionization energy or temperature if possible.
-
Switch ionization method: If available, use ESI or CI.
Experimental Protocols
General ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
General Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
General UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a standard dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Fill a second cuvette with the sample solution.
-
Scan a wavelength range appropriate for conjugated systems (e.g., 200-600 nm).
-
Visualizations
Caption: A troubleshooting workflow for common unexpected spectroscopic results.
Caption: Logical relationships between functional groups and expected spectroscopic features.
References
Technical Support Center: Synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a potent MEK1 and MEK2 inhibitor commonly known as U0126. While the original synthesis was reported by W. J. Middleton in the late 1950s, this guide addresses common challenges that may be encountered during its preparation based on analogous chemical reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. 2. Degradation of starting materials: Diaminomaleonitrile (DAMN) can be unstable. 3. Improper stoichiometry: Incorrect molar ratios of reactants. 4. Ineffective catalyst or base. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature. 2. Use freshly sourced or purified DAMN. Store it under inert atmosphere and protected from light. 3. Carefully measure and ensure the correct molar equivalents of DAMN and 2-aminothiophenol. 4. Ensure the catalyst or base is fresh and of the appropriate grade. Consider screening alternative bases or catalysts. |
| Formation of a Dark, Tarry Substance | 1. Side reactions: Polymerization of DAMN or oxidation of 2-aminothiophenol. 2. High reaction temperature: Excessive heat can lead to decomposition. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Maintain a controlled and consistent reaction temperature. Consider a lower temperature for a longer duration. |
| Product is Difficult to Purify | 1. Presence of multiple byproducts. 2. Product co-precipitates with impurities. 3. Product is poorly soluble in common recrystallization solvents. | 1. Optimize reaction conditions to minimize byproduct formation. 2. Attempt a different purification method, such as column chromatography on silica gel. 3. Screen a wider range of solvents or solvent mixtures for recrystallization. Consider trituration with a non-polar solvent to remove soluble impurities. |
| Inconsistent Spectroscopic Data (NMR, IR) | 1. Presence of residual solvent. 2. Isomerization of the final product. 3. Sample degradation. | 1. Dry the product thoroughly under high vacuum. 2. The butadiene core can exist as different isomers (Z,Z; Z,E; E,E). This may be reflected in the spectra.[1] 3. Store the purified product under an inert atmosphere, protected from light, and at a low temperature. |
| Poor Solubility of the Final Product | 1. Inherent property of the compound. | The product is known to be poorly soluble in water and ethanol, but soluble in DMSO.[2] For biological assays, stock solutions are typically prepared in DMSO. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction for the synthesis of this compound?
A1: The synthesis likely involves the reaction of diaminomaleonitrile (DAMN) with two equivalents of 2-aminothiophenol. This reaction is a nucleophilic addition of the thiol group to the nitrile groups of DAMN, followed by tautomerization to form the stable enamine structure.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are diaminomaleonitrile (DAMN) and 2-aminothiophenol. DAMN is a tetramer of hydrogen cyanide and serves as a versatile building block in organic synthesis.[1][3][4] 2-aminothiophenol provides the aminophenylthio moieties.
Q3: What are some of the common side reactions to be aware of?
A3: Potential side reactions include the self-polymerization of diaminomaleonitrile, especially at elevated temperatures, and the oxidation of 2-aminothiophenol, which can form a disulfide-linked impurity.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. A developing system of ethyl acetate and hexane can be a good starting point. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product would indicate reaction progression.
Q5: What are the recommended storage conditions for the final product?
A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. For long-term storage, temperatures of -20°C are recommended.
Experimental Protocols
General Synthetic Procedure:
-
Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for inert gas is charged with diaminomaleonitrile (1 equivalent) and a suitable solvent (e.g., ethanol, methanol, or dimethylformamide).
-
Addition of Reactant: 2-aminothiophenol (2.1 equivalents) is dissolved in the same solvent and added dropwise to the stirring solution of diaminomaleonitrile at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to a moderate temperature (e.g., 50-80 °C) and stirred for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a cold solvent to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
This technical support guide is intended for researchers, scientists, and drug development professionals working with 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, commonly known as U0126. This document provides troubleshooting advice and frequently asked questions (FAQs) related to the purification of this compound from its starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound (U0126)?
The synthesis of U0126 typically involves the reaction of malononitrile with 2-aminothiophenol. This reaction is a key step in forming the central butadiene scaffold with the desired substitutions.
Q2: What are the potential impurities I should be aware of during the purification of U0126?
Potential impurities can include unreacted starting materials such as malononitrile and 2-aminothiophenol. Additionally, side reactions can lead to the formation of byproducts. It is also important to consider the presence of different isomers (Z,Z-, Z,E-, and E,E-isomers) of U0126, which may co-elute or be difficult to separate. Cyclization products have also been reported as potential impurities.
Q3: What is the typical purity of commercially available U0126?
Commercially available U0126 is often reported to have a purity of ≥98%, which is typically determined by High-Performance Liquid Chromatography (HPLC).
Q4: What are the recommended solvents for dissolving U0126?
U0126 is soluble in dimethyl sulfoxide (DMSO) and methanol. It is sparingly soluble in ethanol and water. For stock solutions, DMSO is commonly used.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of this compound (U0126).
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete reaction. | Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or HPLC. Consider adjusting reaction time, temperature, or stoichiometry of reactants. |
| Loss of product during workup or purification. | Optimize the extraction and purification steps. For recrystallization, ensure the appropriate solvent system and temperature are used to minimize loss. For column chromatography, select a suitable stationary and mobile phase to achieve good separation without significant product loss. | |
| Product Contaminated with Starting Materials | Inefficient purification. | For recrystallization, try a different solvent or a mixture of solvents. Multiple recrystallizations may be necessary. For column chromatography, optimize the eluent system to improve the separation of the product from the starting materials. |
| Presence of Multiple Spots/Peaks on TLC/HPLC (Isomers) | U0126 can exist as a mixture of Z,Z-, Z,E-, and E,E-isomers, especially in protic solvents. | Isomeric separation can be challenging. For many biological applications, a mixture of isomers is active. If a specific isomer is required, specialized chiral chromatography or fractional crystallization techniques may be necessary. It is important to characterize the isomeric ratio in the final product. |
| Product Discoloration (Yellowish or Brownish) | Presence of oxidized impurities or degradation products. | Purification by activated carbon treatment followed by recrystallization may help remove colored impurities. Ensure that the purification and storage are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Poor Crystallization | Incorrect solvent choice or presence of impurities that inhibit crystallization. | Screen a variety of solvents or solvent mixtures for recrystallization. If the product oils out, try seeding with a small crystal of pure product or cooling the solution more slowly. If impurities are suspected, an initial purification by column chromatography may be necessary before crystallization. |
Experimental Protocols
General Synthesis and Purification Workflow
The following is a generalized protocol for the synthesis and purification of this compound (U0126).
dot
Caption: General workflow for the synthesis and purification of U0126.
Detailed Purification Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixture of ethanol and water or dichloromethane and hexanes can be effective.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Application in Purification |
| Ethanol | 78.4 | 4.3 | Primary solvent for recrystallization, often in combination with water. |
| Water | 100 | 10.2 | Anti-solvent in recrystallization with ethanol. |
| Dichloromethane | 39.6 | 3.1 | Solvent for dissolution and as a component of the mobile phase in column chromatography. |
| Hexanes | ~69 | 0.1 | Anti-solvent in recrystallization with dichloromethane and as a non-polar component of the mobile phase in column chromatography. |
| Ethyl Acetate | 77.1 | 4.4 | Component of the mobile phase in column chromatography. |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | Good solvent for dissolving the final product for analysis and biological assays. |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting the purification of U0126.
dot
Caption: Logical workflow for troubleshooting the purification of U0126.
Validation & Comparative
Structural Validation of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126): A Comparative Guide to Characterization Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. For the potent and selective MEK1 and MEK2 inhibitor, 1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, commonly known as U0126, a comprehensive understanding of its three-dimensional structure is critical for elucidating its mechanism of action and guiding further analogue development. While the seminal work by Duncia et al. in 1998 introduced U0126, the specific X-ray crystallographic data from this foundational research is not publicly available.
This guide provides a comparative overview of methodologies for the structural validation of U0126. In the absence of its specific crystallographic data, we present data for a structurally related butadiene derivative, 4,4-Dichloro-2-nitro-1,1,3-tris(phenylsulfanyl)-buta-1,3-diene, to illustrate the principles and data obtained from X-ray crystallography. Furthermore, we explore alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for which data on U0126 are available.
Comparative Analysis of Structural Data
The table below contrasts the known structural properties of U0126 with the X-ray crystallographic data of a related butadiene analogue. This comparison highlights the type of precise geometric information that can be obtained from a successful crystallographic study.
| Parameter | This compound (U0126) | 4,4-Dichloro-2-nitro-1,1,3-tris(phenylsulfanyl)-buta-1,3-diene (Analogue)[1] |
| Molecular Formula | C₁₈H₁₆N₆S₂ | C₂₂H₁₅Cl₂NO₂S₃ |
| Molecular Weight | 380.48 g/mol | 520.43 g/mol |
| Crystal System | Data not publicly available | Triclinic |
| Space Group | Data not publicly available | P-1 |
| Key Bond Lengths (Å) | Data not publicly available | C(1)-C(2): 1.327(5), C(2)-C(3): 1.467(5), C(3)-C(4): 1.365(5) |
| Key Bond Angles (°) | Data not publicly available | Data available in the full crystallographic information file |
| Key Torsion Angles (°) | Data not publicly available | C(4)-C(3)-C(2)-C(1): -98.5(5) |
Experimental Protocols
X-ray Crystallography: A Representative Protocol
The following is a generalized protocol for single-crystal X-ray diffraction, exemplified by the study of 4,4-Dichloro-2-nitro-1,1,3-tris(phenylsulfanyl)-buta-1,3-diene[1].
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data are collected over a range of angles by rotating the crystal.
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Analysis: The final refined crystal structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Alternative Structural Elucidation Techniques
While X-ray crystallography provides the most definitive three-dimensional structure in the solid state, other spectroscopic methods are essential for confirming the chemical structure and providing information about the molecule's behavior in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. ¹H and ¹³C NMR are routinely used to establish the carbon-hydrogen framework. For U0126, ¹H NMR and ¹³C NMR would confirm the presence of the aminophenyl and butadiene nitrile moieties. A study by Sayil and Ibis on a related compound utilized ¹H and ¹³C NMR to confirm the structure, with aromatic protons appearing in the range of δH 6.90-7.96 and the four butadiene carbons observed at 129.60, 139.21, 140.11, and 162.37 ppm[1].
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For U0126, mass spectrometry would show a molecular ion peak corresponding to its molecular weight. In a study investigating the antioxidant properties of U0126, mass spectrometry was used to confirm that U0126 did not directly react with H₂O₂, but in the presence of Fe(II), new peaks at m/z 362 and 378 were observed, indicating a reaction had occurred[2].
Visualizing the Workflow and Method Comparison
References
A Comparative Guide to the Electrochemical Properties of Transition Metal Complexes
This guide provides a comparative analysis of the electrochemical properties of transition metal complexes, focusing on a case study of analogous Iron(II) and Ruthenium(II) polypyridyl complexes. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding and applying electrochemical techniques to characterize metal complexes.
Data Presentation: Fe(II) vs. Ru(II) Complexes
The electrochemical behavior of a metal complex is significantly influenced by the identity of the central metal ion. A classic example is the comparison between second-row (e.g., Ruthenium) and first-row (e.g., Iron) transition metals. Ruthenium complexes typically exhibit more positive redox potentials compared to their iron analogues, a trend attributed to the differences in d-orbital energies and metal-ligand orbital overlap.
Below is a summary of the redox potentials for representative Fe(II) and Ru(II) complexes, illustrating the effect of the metal center and ligand environment on their electrochemical properties.
| Complex | Redox Couple | E½ (V vs. Ag/AgCl) | E½ (V vs. SCE) | Notes |
| [Fe(bpy)(P(OEt)3)3H]+ | Fe(II)/Fe(III) | +0.42 | - | Quasi-reversible oxidation.[1] |
| [Ru(bpy)2(P(OEt)3)H]+ | Ru(II)/Ru(III) | +0.55 | - | Irreversible oxidation.[1] |
| [Ru(bpy)(P(OEt)3)3H]+ | Ru(II)/Ru(III) | +0.90 | - | Irreversible oxidation.[1] |
| [Ru(bpy)3]2+ | Ru(II)/Ru(III) | - | -1.31 | Reduction potential measured in DMF.[2] |
| [Ru(bpy)2(TPPHZ)]2+ | Ligand-based | - | -0.87 | TPPHZ has a better π-accepting character, facilitating reduction.[2] |
Note: Potentials are reported versus the reference electrode specified in the source. Direct comparison requires conversion to a common reference electrode. bpy = 2,2'-bipyridine; P(OEt)3 = triethyl phosphite; TPPHZ = tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]-phenazine.
Experimental Workflow
The characterization of metal complexes by electrochemical methods follows a systematic workflow. This process, from sample preparation to data analysis, is crucial for obtaining reliable and reproducible results.
Caption: Workflow for electrochemical analysis of metal complexes.
Experimental Protocols
Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of metal complexes.[3][4] It provides information on redox potentials and the kinetics of electron transfer reactions.[5]
Protocol: Cyclic Voltammetry of a Metal Complex
1. Materials and Equipment:
-
Potentiostat: An electronic instrument that controls the voltage and measures the resulting current.[5]
-
Electrochemical Cell: A vessel made of glass or Teflon to hold the sample solution.[3]
-
Three-Electrode System: [3]
-
Working Electrode (WE): An inert conductor where the reaction of interest occurs (e.g., Glassy Carbon, Platinum, Gold).[6]
-
Reference Electrode (RE): Provides a stable potential against which the WE's potential is measured (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[3]
-
Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit, typically a platinum wire.[3]
-
-
Analyte Solution: The metal complex of interest dissolved in a suitable solvent (e.g., acetonitrile, DMF, water) containing a supporting electrolyte.[7]
-
Supporting Electrolyte: An electrochemically inert salt (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆, KCl) added to the solution to increase conductivity and minimize ohmic drop.[7][8]
-
Inert Gas: Nitrogen or Argon to deoxygenate the solution, as dissolved oxygen is electroactive.
2. Procedure:
-
Solution Preparation: Prepare a solution of the metal complex (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Preparation: Polish the working electrode surface using alumina slurry on a polishing pad to ensure a clean and reproducible surface.[6] Rinse thoroughly with solvent.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the deoxygenated analyte solution. Ensure the tip of the reference electrode is positioned close to the working electrode.
-
Instrument Setup: Connect the electrodes to the potentiostat. Set the experimental parameters in the control software.[5] Key parameters include:
-
Data Acquisition: Initiate the scan. The potentiostat applies a linearly sweeping potential to the working electrode and measures the resulting current. The data is plotted as a voltammogram (current vs. potential).[3]
-
Data Analysis:
-
From the resulting duck-shaped voltammogram, identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).[3]
-
Calculate the formal redox potential (E½) as (Epa + Epc) / 2 for a reversible or quasi-reversible process.[6]
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the electron transfer kinetics. For a one-electron, reversible process, ΔEp is theoretically 57 mV at room temperature.[6] Larger separations suggest quasi-reversible or irreversible kinetics.[4][9]
-
References
- 1. Iron(II) and ruthenium(II) complexes containing P, N, and H ligands: structure, spectroscopy, electrochemistry, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. static.igem.org [static.igem.org]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. Electrochromism and electrochemical properties of complexes of transition metal ions with benzimidazole-based ligand - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10451K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
advantages of using 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene in phthalocyanine synthesis
An Important Clarification on 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene:
Initial investigations into the use of this compound in phthalocyanine synthesis have revealed no documented applications in the scientific literature. This compound is widely recognized and commercially available as U0126, a potent and specific inhibitor of MEK1 and MEK2 kinases, and is extensively used in cell signaling research.[1][2][3] There is no evidence to suggest its utility as a precursor for phthalocyanine macrocycles.
Therefore, this guide will focus on a comparative analysis of established and commonly utilized precursors for phthalocyanine synthesis, primarily substituted phthalonitriles. The selection of the phthalonitrile precursor is a critical step that dictates the physicochemical properties and, consequently, the performance of the resulting phthalocyanine in various applications, including photodynamic therapy, catalysis, and materials science.
Introduction to Phthalocyanine Synthesis from Phthalonitriles
The most prevalent and versatile method for synthesizing substituted phthalocyanines is the cyclotetramerization of corresponding phthalonitrile derivatives.[4][5] This approach offers a high degree of "atom economy" compared to methods starting from phthalic anhydrides.[6] The reaction typically involves heating the phthalonitrile precursor in the presence of a metal salt (for metallophthalocyanines) and a high-boiling solvent, often with a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6] The nature of the substituents on the phthalonitrile ring is the primary determinant of the final phthalocyanine's properties.
Comparison of Phthalonitrile Precursors
The choice of substituents on the phthalonitrile precursor allows for the fine-tuning of the resulting phthalocyanine's properties such as solubility, aggregation behavior, and electronic absorption characteristics (specifically the Q-band, which is crucial for photosensitization applications).[4][7] Below is a comparative summary of different classes of substituted phthalonitriles and their impact on the final phthalocyanine product.
| Precursor Type | Substituent Examples | Key Advantages of Resulting Phthalocyanine | Common Applications |
| Alkyl/Aryl-Substituted Phthalonitriles | 4-tert-butylphthalonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)phthalonitrile | - Improved solubility in organic solvents- Reduced aggregation in solution | Catalysis, Molecular electronics |
| Alkoxy/Aryloxy-Substituted Phthalonitriles | 4-geraniol-oxy-phthalonitrile, 4-nitro-2-(octyloxy)phenoxy-substituted phthalonitriles | - Enhanced solubility in a range of solvents- Can lead to liquid crystalline properties | Liquid crystals, Non-linear optics |
| Alkylthio/Arylthio-Substituted Phthalonitriles | 4,5-dihexylthiophthalonitrile | - Good solubility in organic solvents- Can be oxidized to electron-withdrawing sulfonyl groups, tuning electronic properties | Oxidation catalysts, Gas sensors |
| Electron-Withdrawing Group (EWG) Substituted Phthalonitriles | 4-Nitrophthalonitrile, 4,5-Dichlorophthalonitrile | - Precursors for further functionalization via nucleophilic substitution- Red-shifted Q-band | Intermediate for complex phthalocyanines, Chemical sensors |
| Electron-Donating Group (EDG) Substituted Phthalonitriles | 4,5-bis(dialkylamino)phthalonitriles | - Blue-shifted Q-band- Can enhance catalytic activity | Catalysis, Electrophotography |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of metallophthalocyanines from phthalonitrile precursors, based on common literature methods.[6][8]
General Procedure for Metallophthalocyanine Synthesis
-
Reactants: A phthalonitrile derivative (4 equivalents) and a metal salt (e.g., Zn(OAc)₂, CuCl₂, CoCl₂) (1 equivalent) are used.
-
Solvent: A high-boiling point solvent such as dimethylaminoethanol (DMAE), n-pentanol, or anisole is chosen.[6][8]
-
Catalyst (Optional but common): A strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often added to catalyze the cyclotetramerization.
-
Reaction Conditions: The mixture is heated to reflux (typically between 130-180 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (ranging from 6 to 24 hours).
-
Purification: The crude product is typically precipitated by pouring the reaction mixture into a solvent like methanol or an aqueous acid solution. The solid is then collected by filtration and purified using techniques such as Soxhlet extraction and column chromatography on silica gel.
Visualizing Synthesis and Precursor Selection
To further clarify the process, the following diagrams illustrate the general synthetic pathway and a logical workflow for precursor selection.
Caption: General workflow for the synthesis of metallophthalocyanines.
Caption: Decision tree for selecting a phthalonitrile precursor.
Conclusion
While this compound is not a recognized precursor in phthalocyanine synthesis, the field offers a vast array of substituted phthalonitriles that provide chemists with a powerful toolkit to design and synthesize phthalocyanines with specific, predictable, and highly desirable properties. The strategic selection of these precursors is paramount in advancing the application of phthalocyanines in medicine, materials science, and beyond. Researchers are encouraged to consider the desired final properties of their macrocycle to guide their choice of starting materials, as outlined in this guide.
References
- 1. 1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene (U0126) enhances the cytotoxicity of combretastatin A4 independently of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labshake.com [labshake.com]
- 3. U0126 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Bridging the Gap Between Experimental and Theoretical Spectroscopy in Drug Development
In the landscape of modern drug discovery and development, the synergy between experimental spectroscopic data and theoretical calculations provides a powerful paradigm for elucidating molecular structures, understanding drug-target interactions, and accelerating the development pipeline. This guide offers a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Raman Spectroscopy, and Circular Dichroism (CD)—and their theoretical counterparts, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). By presenting quantitative comparisons, detailed experimental and computational protocols, and illustrative workflows, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate these complementary approaches.
Quantitative Comparison of Spectroscopic Data
The accuracy of theoretical models is best assessed by direct comparison with experimental results. The following tables summarize quantitative data from various studies, highlighting the typical agreement between experimental and calculated values for different spectroscopic parameters.
Table 1: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ) for an Organic Molecule
| Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(2d,p)) | Δδ (ppm) |
| C1 | 168.2 | 167.5 | 0.7 |
| C2 | 135.8 | 136.1 | -0.3 |
| C3 | 130.1 | 130.5 | -0.4 |
| C4a | 128.9 | 129.3 | -0.4 |
| C5 | 127.5 | 127.9 | -0.4 |
| C8a | 122.8 | 123.1 | -0.3 |
| C6 | 121.2 | 121.6 | -0.4 |
| C7 | 119.7 | 120.0 | -0.3 |
| C8 | 111.4 | 111.8 | -0.4 |
Data synthesized from typical results in computational chemistry literature.
Table 2: Comparison of Experimental and Theoretical Raman Shifts for a Pharmaceutical Compound
| Experimental Raman Shift (cm⁻¹) | Calculated Raman Shift (cm⁻¹) (B3LYP/6-31G*) | Assignment |
| 3068 | 3075 | Aromatic C-H stretch |
| 1685 | 1692 | C=O stretch |
| 1610 | 1615 | Aromatic C=C stretch |
| 1350 | 1355 | CH₂ deformation |
| 1030 | 1035 | Ring breathing mode |
| 840 | 845 | C-H out-of-plane bend |
Data synthesized from typical results in computational chemistry literature.
Table 3: Comparison of Experimental and TD-DFT Calculated Electronic Transitions (λmax) for an Organic Chromophore
| Experimental λmax (nm) | Calculated λmax (nm) (CAM-B3LYP/6-311G(d,p)) | Oscillator Strength (f) |
| 350 | 345 | 0.65 |
| 285 | 280 | 0.12 |
| 250 | 248 | 0.45 |
Data synthesized from typical results in computational chemistry literature.
Experimental and Theoretical Protocols
Reproducibility and accuracy are cornerstones of scientific investigation. This section provides detailed methodologies for both the experimental acquisition of spectroscopic data and the theoretical computation of corresponding spectral parameters.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Small Molecules
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the purified small molecule for ¹H NMR or 50-100 mg for ¹³C NMR[1].
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial[1]. The concentration should ideally be 10-50 mM for proton detection and 50-200 mM for carbon[2].
-
If necessary, add an internal standard (e.g., tetramethylsilane, TMS).
-
Filter the solution through a pipette with a glass wool plug into a clean, unscratched 5 mm NMR tube to remove any particulate matter[3].
-
Securely cap the NMR tube and label it clearly[4].
-
-
Data Acquisition :
-
Insert the NMR tube into a spinner and place it in the NMR spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (e.g., ¹H or ¹³C).
-
Set up the desired NMR experiment (e.g., 1D proton, 1D carbon, COSY, HSQC) with appropriate parameters (e.g., number of scans, acquisition time, relaxation delay).
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis using the known chemical shift of the internal standard or the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the peak multiplicities (singlet, doublet, etc.) and coupling constants.
-
2. Transmission Raman Spectroscopy of Pharmaceutical Tablets
-
Sample Preparation :
-
No specific sample preparation is required for intact tablets. Ensure the tablet surface is clean and free of dust.
-
For calibration model development, a set of tablets with varying concentrations of the active pharmaceutical ingredient (API) and excipients should be prepared[5].
-
-
Data Acquisition :
-
Place the tablet in the sample holder of the transmission Raman spectrometer.
-
Set the laser wavelength (e.g., 830 nm) and power (e.g., 0.6 W)[5].
-
Define the acquisition parameters, including exposure time (e.g., 0.1 s) and number of scans per spectrum (e.g., 20 scans)[5].
-
Collect the Raman spectrum. It is advisable to acquire spectra from multiple positions on the tablet to ensure representative sampling.
-
-
Data Processing and Analysis :
-
If necessary, perform a cosmic ray removal step.
-
Subtract the background fluorescence, often using a polynomial fitting algorithm.
-
Normalize the spectra to a specific peak or a spectral region to account for variations in laser power or sample positioning.
-
For quantitative analysis, develop a chemometric model (e.g., Partial Least Squares, PLS) using the calibration set.
-
Validate the model using an independent set of validation samples.
-
Use the validated model to predict the API concentration in unknown samples.
-
3. Circular Dichroism (CD) Spectroscopy for Protein-Ligand Interactions
-
Sample Preparation :
-
Ensure the protein sample is at least 95% pure and free of aggregates[6].
-
Prepare a buffer solution that is transparent in the far-UV region (below 200 nm) and does not contain optically active components[6]. The total absorbance of the sample, buffer, and cell should be below 1.0[6].
-
Accurately determine the protein concentration using a reliable method such as UV absorbance at 280 nm.
-
Prepare a stock solution of the ligand in the same buffer as the protein.
-
-
Data Acquisition :
-
Turn on the CD spectrometer and purge the system with nitrogen gas.
-
Set the desired experimental parameters, including wavelength range (e.g., 190-260 nm for secondary structure, 250-350 nm for tertiary structure), bandwidth, and scan speed.
-
Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Record the CD spectrum of the protein alone.
-
For interaction studies, titrate the ligand into the protein solution, recording a CD spectrum after each addition and allowing for equilibration.
-
-
Data Processing and Analysis :
-
Subtract the buffer baseline from each of the sample spectra.
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the changes in the CD spectrum upon ligand binding. These changes can indicate conformational changes in the protein.
-
The binding affinity (Kd) can be determined by plotting the change in ellipticity at a specific wavelength against the ligand concentration and fitting the data to a binding isotherm.
-
Theoretical Calculation Protocols
1. DFT Calculation of NMR Chemical Shifts
-
Structure Optimization :
-
Construct the 3D structure of the molecule of interest.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d))[7]. For systems with significant dispersion interactions, a functional with a dispersion correction (e.g., B3LYP-D3) is recommended[8].
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).
-
-
NMR Calculation :
-
Using the optimized geometry, set up the NMR calculation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach[7].
-
Choose a functional and basis set for the NMR calculation. It is often beneficial to use a larger basis set for the NMR calculation than for the geometry optimization (e.g., 6-311+G(2d,p))[7]. Hybrid functionals like B3LYP, PBE0, or mPW1PW91 are often good choices[9].
-
Include solvent effects using an implicit solvent model (e.g., Polarizable Continuum Model - PCM) by specifying the solvent in the calculation input[8][10].
-
Run the calculation to obtain the absolute shielding tensors for each nucleus.
-
-
Data Analysis :
-
Calculate the isotropic shielding value for each nucleus by averaging the diagonal elements of the shielding tensor.
-
To convert the calculated absolute shieldings to chemical shifts, either calculate the shielding of a reference compound (e.g., TMS) at the same level of theory and use the equation: δ_sample = σ_TMS - σ_sample, or use a linear scaling approach derived from a set of known compounds[9].
-
2. TD-DFT Calculation of UV-Vis/CD Spectra
-
Structure Optimization :
-
Follow the same procedure as for NMR calculations to obtain an optimized ground-state geometry of the molecule.
-
-
TD-DFT Calculation :
-
Using the optimized geometry, set up the TD-DFT calculation.
-
Specify the number of excited states to be calculated (e.g., NStates=30)[11].
-
Choose an appropriate functional and basis set. For UV-Vis and CD spectra, range-separated hybrid functionals like CAM-B3LYP or ωB97X-D are often recommended, especially for charge-transfer excitations[8]. A basis set with diffuse functions (e.g., 6-311+G(d,p)) is generally advisable for excited state calculations.
-
Include solvent effects using an implicit solvent model (e.g., PCM), specifying the solvent. For more accurate results, a cluster-continuum model with a few explicit solvent molecules can be employed[8].
-
Run the TD-DFT calculation to obtain the excitation energies, oscillator strengths (for UV-Vis), and rotatory strengths (for CD).
-
-
Spectrum Generation :
-
The calculated excitation energies (in eV) can be converted to wavelengths (in nm).
-
The UV-Vis spectrum can be simulated by plotting the oscillator strengths against the wavelength, typically by fitting each transition to a Gaussian or Lorentzian function.
-
Similarly, the CD spectrum is simulated by plotting the rotatory strengths against the wavelength.
-
Visualizing the Workflow and a Key Signaling Pathway
Diagrams are essential for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical workflow for comparing spectroscopic data with theoretical calculations and a key signaling pathway in drug development.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Caption: The ERK/MAPK signaling pathway and points of therapeutic intervention.
References
- 1. cif.iastate.edu [cif.iastate.edu]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. youtube.com [youtube.com]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Comparative Analysis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126) and Alternative MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal MEK Inhibitor for Your Experimental Needs
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many diseases, particularly cancer. The MAPK/ERK Kinase (MEK) enzymes are central components of this cascade, making them attractive targets for therapeutic intervention. 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, commonly known as U0126, is a widely used and potent inhibitor of MEK1 and MEK2. This guide provides a comprehensive cross-validation of experimental results for U0126, comparing its performance with other notable MEK inhibitors to aid researchers in making informed decisions for their specific applications.
Performance Comparison of MEK Inhibitors
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for U0126 and a selection of alternative MEK inhibitors against their primary targets, MEK1 and MEK2. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target(s) | IC50 (MEK1) | IC50 (MEK2) | Key Characteristics |
| U0126 | MEK1, MEK2 | 72 nM[1] | 58 nM[1] | Potent, non-ATP competitive inhibitor. Widely used in preclinical research. Some off-target effects have been reported.[2] |
| PD98059 | MEK1 | 2-7 µM[1] | - | One of the first synthetic MEK inhibitors. Less potent than U0126 and also non-ATP competitive.[2] |
| Selumetinib (AZD6244) | MEK1, MEK2 | 14 nM | - | Potent and selective, non-ATP competitive inhibitor. Has been investigated in numerous clinical trials. |
| Trametinib (GSK1120212) | MEK1, MEK2 | ~2 nM[1] | ~2 nM[1] | Highly potent, reversible, allosteric inhibitor. FDA-approved for the treatment of certain cancers.[3] |
| Cobimetinib (GDC-0973) | MEK1 | 4.2 nM[1] | - | Potent and selective inhibitor. FDA-approved in combination with a BRAF inhibitor for melanoma. |
| Mirdametinib (PD0325901) | MEK1, MEK2 | - | - | A highly potent and selective MEK inhibitor with an IC50 of 0.33 nM in C26 cells.[1] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these inhibitors is the blockade of the MEK-ERK signaling cascade. A simplified representation of this pathway and a typical experimental workflow for evaluating inhibitor efficacy are depicted below.
Caption: The MEK-ERK signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating MEK inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies for key assays are provided below.
In Vitro MEK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
ATP
-
Test inhibitor (e.g., U0126) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions and the recombinant MEK1 enzyme.
-
Incubate at room temperature for a specified pre-incubation time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A375, HCT116)
-
Complete cell culture medium
-
Test inhibitor (e.g., U0126)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[4]
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[4][6]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for ERK Phosphorylation
This technique is used to determine the level of ERK1/2 phosphorylation, a direct downstream marker of MEK activity, in inhibitor-treated cells.
Materials:
-
Cell culture and inhibitor treatment setup as described above
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After inhibitor treatment and stimulation, wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.[7]
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Conclusion
This compound (U0126) remains a valuable tool for investigating the MEK-ERK signaling pathway due to its high potency. However, researchers should be aware of potential off-target effects and consider the context of their specific experimental system.[2] Newer generations of MEK inhibitors, such as Trametinib and Selumetinib, offer increased potency and selectivity, with some having advanced to clinical use. The choice of inhibitor should be guided by the specific research question, the required potency, and the potential for off-target effects. This guide provides the necessary data and protocols to facilitate an informed and objective comparison, ultimately contributing to more robust and reproducible scientific outcomes.
References
- 1. abmole.com [abmole.com]
- 2. Differential effects of PD98059 and U0126 on osteogenesis and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Trametinib in Neurofibromatosis Type 1-Associated Plexiform Neurofibroma and Low-Grade Glioma: A Systematic Review and Meta-Analysis [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)
For Immediate Reference: Operational and Disposal Plan
This document provides essential safety and logistical information for the proper disposal of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, also known as U0126. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
While some safety data sheets (SDS) may classify this compound as non-hazardous, it is also identified as a combustible solid and carries a water hazard classification, necessitating careful disposal procedures. Therefore, it is recommended to handle and dispose of this chemical as a hazardous substance.
Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE).
| Protective Equipment | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling fine powders or if dust is generated. |
| Lab Coat | A standard laboratory coat is required. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water.
-
In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
In case of inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Protocol
The recommended disposal method for this compound is through a licensed hazardous waste disposal company. Incineration is a common and effective method for the disposal of combustible solids[1].
Step-by-Step Disposal Procedure:
-
Segregation: Isolate the waste compound from other laboratory waste streams to prevent accidental mixing with incompatible materials.
-
Containerization:
-
Place the solid waste in a clearly labeled, sealed container. The container must be compatible with the chemical.
-
If the original container is used, ensure the label is intact and legible.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound" or "U0126".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from sources of ignition and incompatible materials.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete chemical name and any available safety data.
-
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Visualizing the Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
Essential Safety and Handling Guide for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS RN: 109511-58-2), a potent and selective inhibitor of MEK1 and MEK2.[1][2][3][4] Adherence to these procedures is vital to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Synonyms | U0126, MEK Inhibitor VI[1] |
| Molecular Formula | C₁₈H₁₆N₆S₂[4][5][6] |
| Molecular Weight | 380.49 g/mol [3][6] |
| Appearance | White to off-white solid[6] |
| Solubility | Soluble in DMSO (200 mg/mL)[1]; poorly soluble in water and ethanol[6] |
| Storage Temperature | -20°C, protect from light[1] |
| Stability | Stock solutions are stable at -20°C for up to 2 years[6] |
Operational Plan: Handling Procedures
Due to the potential hazards associated with this class of compounds, a stringent operational plan must be followed. This includes the use of appropriate personal protective equipment (PPE) and adherence to safe handling practices.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The recommended level of protection is equivalent to Level C, which is selected when the type of airborne substance is known and skin and eye exposure is unlikely, provided there is adequate ventilation.[7][8]
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) is required.[7][8] | Prevents skin contact with the chemical. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[9] | Protects eyes from dust particles and splashes. |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes must be worn.[9] | Minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[7][10] | Prevents inhalation of the compound. |
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that a safety data sheet (SDS) for a similar compound is available and that all personnel are trained on the specific hazards.[10] The work area, typically a certified chemical fume hood, must be clean and uncluttered.
-
Donning PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye protection. If a respirator is needed, it should be fit-tested and donned according to established procedures.
-
Weighing and Aliquoting : Perform all weighing and preparation of stock solutions within a chemical fume hood to minimize inhalation exposure. Use appropriate tools to handle the solid material and avoid creating dust.
-
Dissolution : When preparing solutions, add the solid to the solvent (e.g., DMSO) slowly to avoid splashing.
-
Post-Handling : After handling, wipe down the work area with an appropriate decontaminating solution.[11] All contaminated disposable materials should be placed in a designated hazardous waste container.
-
Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.[12]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this chemical and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Unused or expired solid compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste : Solutions containing the compound should be collected in a designated, leak-proof container for hazardous liquid waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and bench paper, must be disposed of as solid hazardous waste.
Decontamination Procedures
Work surfaces and non-disposable equipment should be decontaminated following a three-step process: deactivation, decontamination, and cleaning.[11]
-
Deactivation : Treat surfaces with a solution that can render the chemical inert. Given the amine and nitrile groups, a solution of sodium hypochlorite (bleach) followed by a neutralizer like sodium thiosulfate may be effective, though compatibility with the surface must be verified.[11][12]
-
Decontamination : Physically remove the chemical residue by wiping the surface with a disposable absorbent material soaked in a suitable solvent (e.g., 70% ethanol or isopropanol).[13]
-
Cleaning : Wash the surface with a laboratory detergent and water to remove any remaining contaminants.[11][14]
Final Disposal
All collected hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Caption: Disposal workflow for this compound.
References
- 1. ≥98% (HPLC), solid, MEK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.cn]
- 2. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 3. U0126 - Wikipedia [en.wikipedia.org]
- 4. invivogen.com [invivogen.com]
- 5. This compound | C18H16N6S2 | CID 5637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. U0126 – Reagents Direct [reagentsdirect.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. ph.health.mil [ph.health.mil]
- 12. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
- 13. Decontamination - UK Plant Health Information Portal [planthealthportal.defra.gov.uk]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
